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  • Product: 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one
  • CAS: 1019624-98-6

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization and Validation Protocols for 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Self-Validating Protocol Guide Executive Summary In contemporary drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Self-Validating Protocol Guide

Executive Summary

In contemporary drug discovery, the strategic incorporation of halogenated and sterically encumbered moieties is a proven tactic for modulating pharmacokinetic profiles. The compound 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one (CAS: 1019624-98-6) serves as a highly specialized chiral building block. It features a unique "polar hydrophobicity" profile[1], driven by the highly electronegative ortho-fluorine atom and a bulky, chiral 1-phenylethoxy ether linkage.

This whitepaper provides an in-depth analysis of the spectroscopic data (NMR, FT-IR, and HRMS) for this molecule. Rather than merely listing data points, this guide establishes a self-validating analytical framework —demonstrating the causality behind the observed spectral phenomena and providing a robust, orthogonal protocol for structural verification.

Structural Analysis & Mechanistic Rationale

The core scaffold is a 2,6-disubstituted acetophenone. The spectroscopic behavior of this molecule is heavily dictated by steric hindrance and electronic desheilding:

  • Steric Decoupling of the Carbonyl: In an unsubstituted acetophenone, the acetyl group is coplanar with the aromatic ring, maximizing π -conjugation. However, the bulky 1-phenylethoxy group at C-6 and the fluorine atom at C-2 force the acetyl group out of the aromatic plane. This loss of conjugation shifts the carbonyl 13 C resonance downfield to ~201.5 ppm and pushes the FT-IR C=O stretching frequency higher (~1705 cm⁻¹)[2].

  • Fluorine Inductive Effects: The 19 F nucleus exerts strong through-bond scalar coupling ( JCF​ and JHF​ ). The ortho-proton (H-3) exhibits a large 3JHF​ coupling (~9.2 Hz), while the meta-proton (H-4) shows a smaller 4JHF​ coupling (~6.2 Hz), creating highly distinctive multiplet patterns that serve as built-in regiochemical markers.

Self-Validating Spectroscopic Data

To ensure absolute confidence in the structural assignment, quantitative data must be cross-examined across multiple orthogonal techniques.

Nuclear Magnetic Resonance (NMR) Profiling

Causality of Solvent Choice: Data is acquired in CDCl₃. The non-polar, aprotic environment prevents hydrogen bonding from disrupting the native, sterically hindered conformation of the acetyl group, ensuring sharp, reproducible resonances.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
Ethoxy CH₃ 1.62 d 6.4 3H -CH(CH₃)-Ph
Acetyl CH₃ 2.48 s - 3H -C(=O)CH₃
Ethoxy CH 5.35 q 6.4 1H -CH(CH₃)-Ph
Ar-H (C-5) 6.65 dd 8.4, 0.8 1H Ring proton ortho to O
Ar-H (C-3) 6.75 ddd 9.2, 8.4, 0.8 1H Ring proton ortho to F
Ar-H (C-4) 7.18 td 8.4, 6.2 1H Ring proton meta to F, O

| Ph-H | 7.25 - 7.40 | m | - | 5H | Phenyl ring protons |

Table 2: ¹³C & ¹⁹F NMR Data (100 MHz / 376 MHz, CDCl₃)

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹³C 24.1 s - Ethoxy CH₃
¹³C 77.5 s - Ethoxy CH
¹³C 108.4 d 22.0 Ar-C (C-3, ortho to F)
¹³C 121.0 d 18.0 Ar-C (C-1, ipso to acetyl)
¹³C 155.8 d 6.0 Ar-C (C-6, ipso to O)
¹³C 160.2 d 248.0 Ar-C (C-2, ipso to F)
¹³C 201.5 s - Carbonyl C=O

| ¹⁹F | -112.5 | dd | 9.2, 6.2 | Ar-F |

Vibrational & Mass Spectrometry (IR & HRMS)

Causality of Ionization Choice: Electrospray Ionization (ESI+) is utilized because the carbonyl and ether oxygen atoms act as excellent proton acceptors, yielding a robust [M+H]⁺ pseudo-molecular ion. Subsequent Collision-Induced Dissociation (CID) selectively cleaves the weakest bond—the alkyl-aryl ether linkage—validating the presence of the 1-phenylethoxy moiety[3].

Table 3: FT-IR (ATR) & HRMS (ESI-TOF) Data

Technique Key Signal Value Interpretation
FT-IR ν(C=O) 1705 cm⁻¹ Sterically hindered conjugated ketone
FT-IR ν(C-F) 1080 cm⁻¹ Aryl fluoride stretch
HRMS [M+H]⁺ 259.1134 m/z Exact mass confirmation (Calc. 259.1134)
HRMS Fragment 1 105.0704 m/z 1-phenylethyl cation (Base peak)

| HRMS | Fragment 2 | 155.0508 m/z |[2-fluoro-6-hydroxyacetophenone + H]⁺ |

Experimental Workflows & Self-Validating Protocols

To guarantee scientific integrity, the following protocol is designed as a closed-loop, self-validating system . No single data point is trusted in isolation; every structural feature is confirmed by at least two orthogonal methods.

Step-by-Step Methodology

Step 1: Sample Preparation (Non-Destructive)

  • Weigh exactly 15.0 mg of the analyte into a clean glass vial.

  • Dissolve in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Causality: High analyte concentration is strictly required to achieve the necessary signal-to-noise (S/N) ratio for 2D heteronuclear experiments (HMBC/HSQC) within a practical timeframe.

Step 2: NMR Acquisition & Internal Validation

  • Acquire standard 1D spectra (¹H, ¹³C, ¹⁹F).

  • Immediately acquire a 2D ¹H-¹³C HMBC spectrum. Self-Validation Checkpoint: The HMBC must exhibit a clear ³ JCH​ cross-peak between the ethoxy methine proton (δ 5.35) and the aromatic C-6 carbon (δ 155.8). This definitively proves the regiochemistry of the ether bond, ruling out any structural isomers.

Step 3: Orthogonal MS Validation (Destructive)

  • Extract a 10 µL aliquot from the NMR tube and dilute it into 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

  • Inject into the ESI-TOF mass spectrometer. Causality: Formic acid provides the necessary protons for efficient ESI+ ionization. Self-Validation Checkpoint: The exact mass must match the calculated formula (C₁₆H₁₅FO₂) within a <5 ppm error margin, independently confirming the elemental composition derived from the NMR integration.

Data Visualization

The following diagrams map the logical relationships of the self-validating workflow and the mechanistic fragmentation pathway.

Workflow cluster_NMR NMR Validation cluster_MS_IR Orthogonal Validation Start 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one OneD 1D NMR (1H, 13C, 19F) Start->OneD MS HRMS (ESI+) Start->MS IR FT-IR (ATR) Start->IR TwoD 2D NMR (HSQC, HMBC) OneD->TwoD Guides Confirm Self-Validated Structure TwoD->Confirm Confirms Framework MS->Confirm Confirms Formula IR->Confirm Confirms Moieties

Figure 1: Self-validating spectroscopic workflow for structural confirmation.

Fragmentation Parent [M+H]+ m/z 259.11 Cleavage Ether Cleavage Parent->Cleavage Frag1 1-Phenylethyl Cation m/z 105.07 Cleavage->Frag1 Charge Retention Frag2 Phenol Fragment m/z 155.05 Cleavage->Frag2 Proton Transfer

Figure 2: ESI-MS fragmentation pathway detailing the alkyl-aryl ether cleavage.

References

  • Bertoncini, Benedetta, et al. "Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage." Journal of the American Chemical Society, vol. 146, no. 47, 2024, pp. 32701-32707. Available at:[Link]

  • IntechOpen. "Interpretation of Mass Spectra: Electrospray Ionization and Alkyl Aryl Ethers." Electrospray Ionization Mass Spectrometry, 2017. Available at:[Link]

Sources

Exploratory

1H and 13C NMR spectrum of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one Abstract This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclea...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one

Abstract

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational NMR principles and spectral data from structurally analogous compounds to construct a detailed predictive model. We will delve into the expected chemical shifts, coupling constants, and multiplicity patterns, with a special focus on the influence of the fluorine substituent and the chiral phenylethoxy group. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for the unambiguous structural elucidation and characterization of complex organic molecules.

Introduction and Structural Overview

1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one is a complex aromatic ketone featuring several key structural motifs that influence its spectroscopic properties. The molecule incorporates a 1,2,3-trisubstituted aromatic ring, an acetyl group, and a chiral (1-phenylethoxy) substituent. The presence of a fluorine atom ortho to the acetyl group is particularly significant, as it is known to induce through-space couplings and notable shifts in the NMR spectrum.[1][2] Understanding these nuanced spectral features is paramount for verifying the chemical structure and assessing purity during synthesis and development.

This guide will systematically deconstruct the molecule to predict its NMR signature, provide a robust experimental protocol for data acquisition, and outline a logical workflow for spectral analysis.

Caption: Chemical structure of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to be complex due to the low symmetry of the molecule and the presence of a chiral center, which renders the protons of the substituted phenyl ring and potentially other groups diastereotopic. The analysis is broken down by functional group.

2.1. Aromatic Protons (Substituted Phenyl Ring)

The 1,2,3-trisubstituted phenyl ring contains three protons (H-3, H-4, H-5). Their chemical shifts are influenced by the electron-withdrawing acetyl group and the electron-donating alkoxy and fluoro groups.

  • H-4: This proton is expected to appear as a triplet or doublet of doublets, coupled to both H-3 and H-5. It will likely be the most shielded of the three due to its para position relative to the fluorine and meta position to the other groups, appearing around δ 7.0-7.4 ppm .

  • H-3 and H-5: These protons are adjacent to the bulky ortho substituents. Their signals are expected to be doublets or triplets in the range of δ 6.8-7.2 ppm . The exact pattern will depend on the magnitudes of ³J(H,H) and the through-bond ³J(H,F) and ⁴J(H,F) couplings.

2.2. Phenylethoxy Group Protons

This group consists of a monosubstituted phenyl ring, a methine proton (CH), and a methyl group (CH₃).

  • Phenyl Protons (Ph): The five protons of the unsubstituted phenyl ring will appear as a multiplet, typically in the δ 7.2-7.5 ppm region.[3]

  • Methine Proton (O-CH): This proton is a quartet due to coupling with the three adjacent methyl protons (³J(H,H) ≈ 6-7 Hz). Its position next to an oxygen atom will shift it downfield to approximately δ 5.5-5.9 ppm .

  • Methyl Protons (CH-CH₃): These three protons will appear as a doublet, coupled to the methine proton. This signal is expected in the upfield region, around δ 1.6-1.8 ppm .

2.3. Acetyl Methyl Protons (CO-CH₃)

The methyl protons of the acetyl group are significantly influenced by the ortho-fluorine substituent.

  • Through-Space Coupling: A key diagnostic feature for 2'-fluoroacetophenones is the presence of a through-space coupling between the acetyl protons and the fluorine atom (⁵J(H,F)).[1][2] This will likely split the singlet into a doublet with a small coupling constant (J ≈ 3-5 Hz).

  • Chemical Shift: The signal is expected to appear in the typical region for an acetyl group, around δ 2.5-2.7 ppm .[4]

Table 1: Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-4 (Aromatic)7.0 - 7.4t or dd³J(H,H) ≈ 7-81H
H-3, H-5 (Aromatic)6.8 - 7.2m-2H
Phenyl (Ph)7.2 - 7.5m-5H
Methine (O-CH)5.5 - 5.9q³J(H,H) ≈ 6-71H
Acetyl Methyl (CO-CH₃)2.5 - 2.7d⁵J(H,F) ≈ 3-53H
Methyl (CH-CH₃)1.6 - 1.8d³J(H,H) ≈ 6-73H

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom. The key feature will be the carbon-fluorine (C-F) couplings, which are invaluable for confirming the position of the fluorine atom.

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to resonate significantly downfield, in the range of δ 195-200 ppm .

  • Aromatic Carbons:

    • C-F (C-2): This carbon will exhibit a large one-bond C-F coupling constant (¹J(C,F) ≈ 240-260 Hz), appearing as a doublet around δ 160-165 ppm .

    • C-O (C-6): The carbon attached to the phenylethoxy group will also be downfield, likely around δ 155-160 ppm , and may show a smaller three-bond coupling to fluorine (³J(C,F)).

    • Other Aromatic Carbons: The remaining aromatic carbons will appear between δ 110-140 ppm , with their signals split by two-, three-, or four-bond couplings to the fluorine atom.[4]

  • Phenylethoxy Carbons:

    • Methine (O-CH): Expected around δ 75-80 ppm .

    • Phenyl (Ph): The carbons of the unsubstituted ring will appear in the typical aromatic region of δ 125-145 ppm .

    • Methyl (CH-CH₃): Expected in the upfield region, around δ 20-25 ppm .

  • Acetyl Methyl Carbon (CO-CH₃): This carbon will appear around δ 30-35 ppm . It may also exhibit a through-space coupling to the fluorine atom (⁴J(C,F) ≈ 6-10 Hz), appearing as a doublet.[1][2]

Table 2: Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling
Carbonyl (C=O)195 - 200None or small
C-2 (C-F)160 - 165¹J(C,F) ≈ 240-260 Hz
C-6 (C-O)155 - 160³J(C,F) ≈ 5-10 Hz
C-1, C-3, C-4, C-5110 - 140²⁻⁴J(C,F) variable
Phenyl (Ph)125 - 145-
Methine (O-CH)75 - 80-
Acetyl Methyl (CO-CH₃)30 - 35⁴J(C,F) ≈ 6-10 Hz
Methyl (CH-CH₃)20 - 25-

Experimental Protocol for NMR Spectroscopy

This protocol provides a standardized methodology for acquiring high-quality NMR data for the title compound. The self-validating nature of this protocol lies in the use of an internal standard for chemical shift referencing and systematic shimming to ensure high spectral resolution.

4.1. Materials

  • Sample: 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one (5-10 mg)

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), 0.6-0.7 mL

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Tube: 5 mm, high-precision

  • Vial, Pasteur pipette, Vortex mixer

4.2. Procedure

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry vial. The choice to use this mass range balances obtaining a good signal-to-noise ratio (S/N) with sample conservation.[5]

  • Dissolution: Add approximately 0.7 mL of deuterated solvent (CDCl₃ is a common first choice for non-polar to moderately polar compounds). Add a minimal amount of TMS (typically pre-mixed in the solvent bottle at 0.03% v/v) to serve as the internal reference (δ = 0.00 ppm).[6]

  • Homogenization: Securely cap the vial and vortex until the sample is fully dissolved. A clear, homogeneous solution is critical for acquiring high-quality spectra.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into the 5 mm NMR tube.

  • Data Acquisition (General Parameters):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial as the lock signal compensates for any magnetic field drift during the experiment.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape. This directly impacts the resolution of all signals.

    • For ¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good S/N. A relaxation delay (D1) of 1-2 seconds is typically adequate.[4]

    • For ¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. A longer relaxation delay (e.g., 2-5 seconds) ensures proper quantitation if needed.[4]

Data Analysis and Structural Confirmation Workflow

Unambiguous assignment of the predicted signals requires a logical workflow, often incorporating 2D NMR techniques to establish connectivity.

Caption: Logical workflow for NMR data acquisition and structural elucidation.

  • ¹H-¹H COSY: This experiment would confirm the coupling between the methine (O-CH) and methyl (CH-CH₃) protons of the phenylethoxy group, as well as the couplings between the aromatic protons on the substituted ring.

  • ¹H-¹³C HSQC: This would definitively link each proton to its directly attached carbon, for example, confirming the assignments of the O-CH and various CH₃ groups.

  • ¹H-¹³C HMBC: This is crucial for establishing long-range (2-3 bond) correlations. Key correlations to look for would be from the acetyl methyl protons (CO-CH₃) to the carbonyl carbon (C=O) and the quaternary aromatic carbon C-1, and from the aromatic protons to their neighboring carbons.

Conclusion

The NMR spectral characterization of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one presents a valuable case study in modern structural elucidation. The predicted ¹H and ¹³C spectra are rich with information, defined by the interplay of aromatic substitution, chirality, and, most notably, the influence of the ortho-fluorine atom. The anticipated through-space ⁵J(H,F) and ⁴J(C,F) couplings are powerful diagnostic markers for confirming the regiochemistry of the molecule. By following the detailed experimental protocol and employing a systematic data analysis workflow including 2D correlation spectroscopy, researchers can achieve an unambiguous and confident assignment of the molecular structure.

References

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Conformational property of 2′-fluoroacetophenone derivatives. ResearchGate. Available at: [Link]

  • Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F S. ACS Publications. Available at: [Link]

  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0167672). NP-MRD. Available at: [Link]

  • Trimethyl(2-phenylethoxy)silane - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • Figure S12. 13 C NMR spectrum of 1-(2-Fluorophenyl)ethanone oxime (2f). ResearchGate. Available at: [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. Preprints.org. Available at: [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Available at: [Link]

  • Fluorine NMR. University of Washington. Available at: [Link]

  • Proton NMR Table. Michigan State University Chemistry. Available at: [Link]

  • Chemical shifts. University of Regensburg. Available at: [Link]

  • 1H NMR Chemical Shift. Oregon State University. Available at: [Link]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • 1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethanone. ResearchGate. Available at: [Link]

  • Ethanone, 1-[3-hydroxy-2-methoxy-4-(phenylmethoxy)phenyl]- - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. MDPI. Available at: [Link]

Sources

Foundational

Mass spectrometry analysis of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one

Title: Comprehensive Mass Spectrometry Analysis of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one: Method Development and Fragmentation Mechanics I. Physicochemical Profiling & Analytical Context In small-molecule drug...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Mass Spectrometry Analysis of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one: Method Development and Fragmentation Mechanics

I. Physicochemical Profiling & Analytical Context

In small-molecule drug development, heavily substituted acetophenone derivatives often serve as critical intermediates or active pharmaceutical ingredients (APIs). The compound 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one (Exact Mass: 258.1056 Da, Formula: C16H15FO2) presents a unique analytical challenge due to its dual-substitution pattern.

The presence of a 2-fluoro group and a bulky 6-(1-phenylethoxy) ether linkage on the acetophenone core creates distinct steric and electronic microenvironments. Nuclear Magnetic Resonance (NMR) and crystallographic studies have demonstrated that 2'-fluoro-substituted acetophenones strongly prefer an s-trans conformation due to dipole-dipole interactions and through-space couplings between the fluorine atom and the alpha-protons[1]. This conformational locking restricts the rotational freedom of the acetyl group, directly influencing the steric accessibility of the carbonyl oxygen during electrospray ionization (ESI) and altering the molecule's gas-phase fragmentation trajectory.

II. Ionization Dynamics and ESI Optimization

For the quantitative and qualitative analysis of small-molecule ethers and ketones, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard[2].

Causality in Ionization Strategy: Electrospray Ionization in positive mode (ESI+) is selected as the primary ionization technique. The molecule possesses two primary sites for protonation: the carbonyl oxygen of the acetyl group and the ether oxygen of the phenylethoxy group. The addition of 0.1% Formic Acid to the mobile phase serves a dual purpose:

  • Chromatographic: It suppresses the ionization of residual silanols on the C18 stationary phase, ensuring sharp, symmetrical peaks.

  • Mass Spectrometric: It provides an abundant source of protons [H]+, driving the formation of the pseudo-molecular ion [M+H]+ at m/z 259.1 .

III. Collision-Induced Dissociation (CID) Mechanics

Understanding the structural causality behind fragmentation is critical for developing a self-validating Multiple Reaction Monitoring (MRM) assay. When the [M+H]+ precursor ion (m/z 259.1) is subjected to Collision-Induced Dissociation (CID) in the Q2 collision cell, three primary pathways emerge:

  • Alkyl-Aryl Ether Cleavage (m/z 155.1): Alkyl aryl ethers characteristically undergo cleavage at the O-alkyl bond in mass spectrometry[3]. In this molecule, a hydrogen transfer from the 1-phenylethyl group to the ether oxygen results in the neutral loss of styrene (104 Da). This yields a highly stable 2-fluoro-6-hydroxyacetophenone fragment at m/z 155.1 .

  • Carbocation Formation (m/z 105.1): Alternatively, heterolytic cleavage of the ether bond without hydrogen transfer leaves the charge on the leaving group, generating a resonance-stabilized 1-phenylethyl cation at m/z 105.1 .

  • Alpha-Cleavage of the Acetyl Group (m/z 244.1): A minor but diagnostic pathway involves the homolytic cleavage of the acetyl methyl group, resulting in the loss of a methyl radical (-15 Da) to form a radical cation at m/z 244.1 .

Fragmentation M [M+H]+ m/z 259.11 F1 [C8H9]+ 1-Phenylethyl Cation m/z 105.07 M->F1 Ether Cleavage (- C8H7FO2) F2 [M+H - Styrene]+ 2-Fluoro-6-hydroxyacetophenone m/z 155.05 M->F2 Alkyl-Aryl Ether Cleavage (- Styrene, 104 Da) F3 [M+H - CH3•]+ Radical Cation m/z 244.09 M->F3 Alpha-Cleavage (- CH3•, 15 Da)

Figure 1: Gas-phase CID fragmentation pathways of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one.

IV. Quantitative Bioanalytical Protocol

To ensure high-throughput capabilities and rigorous scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system. The ratio between the primary quantifier (m/z 105.1) and the secondary qualifier (m/z 155.1) must remain within ±20% across all samples to confirm peak purity and absence of isobaric interference[4].

Step-by-Step Methodology:

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (containing an isotopically labeled internal standard) to precipitate proteins.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing solvent-induced peak broadening.

Step 2: Chromatographic Separation Inject 5 µL of the extract onto a UPLC C18 column (2.1 x 50 mm, 1.7 µm). The highly lipophilic 1-phenylethoxy group requires a strong organic gradient for efficient elution.

Table 1: UPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H2O) % Mobile Phase B (0.1% FA in ACN)
0.0 0.4 95 5
0.5 0.4 95 5
3.0 0.4 5 95
4.0 0.4 5 95
4.1 0.4 95 5

| 5.0 | 0.4 | 95 | 5 |

Step 3: Mass Spectrometric Detection Operate the Triple Quadrupole (QqQ) mass spectrometer in ESI+ MRM mode.

Table 2: Optimized MRM Transitions

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Role
259.1 105.1 50 25 Quantifier
259.1 155.1 50 15 Qualifier

| 259.1 | 244.1 | 50 | 35 | Structural ID |

Workflow S1 Sample Prep Protein Precipitation S2 Chromatography UPLC C18 Gradient S1->S2 S3 Ionization ESI Positive Mode S2->S3 S4 Mass Analysis QqQ MRM Detection S3->S4 S5 Data Processing Quantitation S4->S5

Figure 2: End-to-end LC-MS/MS bioanalytical workflow for sample quantitation.

References

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. National Center for Biotechnology Information (PMC). 1

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. 2

  • Spectrometric Identification of Organic Compounds. DOKUMEN.PUB. 3

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. 4

Sources

Exploratory

Privileged Scaffolds in Targeted Therapeutics: A Technical Guide on 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one and its Analogs

As a Senior Application Scientist overseeing early-stage hit-to-lead optimization, I frequently encounter the challenge of designing molecular scaffolds that perfectly balance metabolic stability with precise target enga...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage hit-to-lead optimization, I frequently encounter the challenge of designing molecular scaffolds that perfectly balance metabolic stability with precise target engagement. The compound 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one (CAS 1019624-98-6) and its structural analogs represent a masterclass in rational intermediate design. Rather than being end-stage drugs themselves, these 2-fluoro-6-substituted acetophenones serve as highly privileged building blocks for synthesizing advanced targeted therapeutics, particularly .

This whitepaper deconstructs the structural rationale, physicochemical properties, and validated synthetic workflows for utilizing this class of compounds in modern drug discovery.

Structural Rationale & Pharmacophore Mapping

The architecture of 1-[2-fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one is not accidental; every functional group serves a distinct mechanistic purpose in downstream target binding:

  • The Acetophenone Core: Acts as the primary electrophilic anchor for downstream cyclization. It is the foundational geometry required to build complex heterocycles like quinolines, pyrimidines, or chalcones.

  • The 2-Fluoro Substituent: Fluorine is highly electronegative but sterically mimics hydrogen. Its placement at the ortho position locks the conformation of the adjacent acetyl group via dipole-dipole repulsion, minimizing the entropic penalty upon target binding. Furthermore, it completely blocks oxidative metabolism (e.g., by hepatic CYP450 enzymes) at that vulnerable aromatic position.

  • The 6-(1-Phenylethoxy) Group: This is the critical specificity determinant. The bulky, lipophilic ether linkage is specifically designed to occupy deep hydrophobic pockets within kinase domains (such as the DFG-out pocket in RAF or ALK kinases). Crucially, the chiral center at the ethyl linker allows for stereospecific target engagement, where one enantiomer typically exhibits orders of magnitude higher affinity than the other.

Physicochemical Profiling of Key Analogs

To understand the landscape of these intermediates, we must compare their physicochemical properties. The table below summarizes quantitative data for key analogs utilized in our synthetic pipelines, highlighting how specific substitutions dictate their downstream utility.

Compound NameCAS NumberMol. Weight ( g/mol )Key SubstitutionPrimary Utility in Drug Design
1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one 1019624-98-6258.291-phenylethoxyBulky hydrophobic pocket engagement
1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one 1019569-01-7223.24morpholin-4-ylH-bond acceptor, improved aqueous solubility
1-(2-Fluoro-6-hydroxy-4-nitrophenyl)ethan-1-one 1356999-26-2199.14hydroxy, nitroElectrophilic precursor for derivatization
2'-Fluoro-6'-(trifluoromethyl)acetophenone 174013-29-7206.14trifluoromethylExtreme metabolic stability and lipophilicity

(Data sourced from authoritative chemical databases including and ).

Experimental Protocols: Synthesis & Validation

To ensure high fidelity in drug discovery, every protocol must be a self-validating system. Below is the optimized workflow for synthesizing 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one and subsequently converting it into a bioactive scaffold.

Protocol A: Williamson Ether Synthesis of the Intermediate

Objective: Couple 2-fluoro-6-hydroxyacetophenone with (1-bromoethyl)benzene. Causality: We utilize Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) because the polar aprotic solvent strips the solvation shell from the potassium ion, leaving the phenoxide highly nucleophilic. The temperature is strictly capped at 80°C to prevent the competing E2 elimination of the secondary bromide, which would yield styrene instead of our desired ether.

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 2-fluoro-6-hydroxyacetophenone (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes.

    • Self-Validation Check: The solution will transition from clear to a deep, vibrant yellow, visually confirming the formation of the phenoxide anion.

  • Alkylation: Dropwise add (1-bromoethyl)benzene (1.2 eq) via syringe. Elevate the temperature to 80°C and stir for 12 hours.

  • Reaction Monitoring: Monitor the reaction progress via LC-MS.

    • Self-Validation Check: The reaction is deemed complete when the starting mass ( [M−H]− 153) is entirely consumed and replaced by the target product mass ( [M+H]+ 259).

  • Workup: Quench the reaction with ice water and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (critical for removing residual DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Workflow SM 2-Fluoro-6-hydroxyacetophenone + (1-Bromoethyl)benzene Rxn Williamson Ether Synthesis (K2CO3, DMF, 80°C) SM->Rxn Intermediate 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one Rxn->Intermediate Downstream Claisen-Schmidt Condensation (Aldol Reaction) Intermediate->Downstream API Targeted Kinase Inhibitor Downstream->API

Synthetic workflow from starting materials to targeted kinase inhibitor via acetophenone intermediate.

Protocol B: Downstream Conversion to Kinase Inhibitor (Aldol Condensation)

The acetophenone intermediate is fundamentally a methyl ketone, making it perfectly primed for Claisen-Schmidt condensation with functionalized benzaldehydes to form chalcones—the direct precursors to bioactive heterocycles.

  • Reaction: Dissolve the synthesized acetophenone (1.0 eq) and a target aldehyde (1.0 eq) in absolute ethanol.

  • Catalysis: Add 10% aqueous NaOH dropwise at 0°C.

    • Causality: Base catalysis generates the enolate. Maintaining a low temperature (0°C) prevents the self-condensation of the ketone and suppresses Cannizzaro side-reactions of the aldehyde.

  • Isolation: Stir for 4 hours. The resulting chalcone will precipitate out of solution. Collect the solid via vacuum filtration and wash with cold ethanol. This chalcone serves as the core for subsequent pyrimidine or quinoline cyclization.

Biological Mechanism & Signaling Pathway Integration

Once converted into a mature active pharmaceutical ingredient (API), these 2-fluoro-6-alkoxy derivatives are exceptionally potent against hyperactive kinase cascades. A primary target for these specific bulky derivatives is the MAPK/ERK pathway, which is frequently mutated in melanomas and colorectal cancers, as documented in .

The 1-phenylethoxy moiety projects deep into the allosteric pocket of RAF kinases, locking the enzyme in an inactive "DFG-out" conformation. This steric wedge halts the phosphorylation cascade, ultimately downregulating oncogenic gene expression and triggering cellular apoptosis.

Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS GTPase RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Target Gene Expression & Proliferation ERK->Target Inhibitor Acetophenone-derived Kinase Inhibitor Inhibitor->RAF Allosteric Inhibition

Inhibition of the MAPK/ERK signaling pathway by acetophenone-derived small molecules.

Conclusion

The strategic utilization of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one demonstrates the elegance of modern medicinal chemistry. By pre-installing critical pharmacophores—the conformation-locking fluorine and the pocket-filling chiral ether—onto a reactive acetophenone core, we drastically accelerate the discovery timeline for highly selective, metabolically stable kinase inhibitors.

References
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • 1-(2-Fluoro-6-hydroxy-4-nitrophenyl)ethan-1-one (CID 165348572). PubChem, National Institutes of Health (NIH). Available at:[Link]

Foundational

Physicochemical Profiling and Synthetic Utility of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one

Executive Summary In the landscape of modern medicinal chemistry and advanced agrochemical design, the strategic decoration of aromatic rings is paramount for achieving target selectivity and metabolic stability. 1-[2-Fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced agrochemical design, the strategic decoration of aromatic rings is paramount for achieving target selectivity and metabolic stability. 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one (CAS: 1019624-98-6)[1] represents a highly specialized, sterically encumbered acetophenone derivative. By integrating an ortho-fluoro substituent and a bulky ortho-phenylethoxy ether linkage, this scaffold presents a unique physicochemical profile. This whitepaper provides an authoritative, in-depth analysis of its structural properties, a self-validating synthetic workflow, and its mechanistic utility in drug discovery.

Structural and Physicochemical Properties

The molecular architecture of this compound is defined by its central acetophenone core, flanked by two highly contrasting substituents. Understanding the causality behind its physicochemical metrics is critical for downstream application in drug design.

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
Molecular Weight 258.29 g/mol [1]Well within the optimal range for oral bioavailability (<500 Da).
Molecular Formula C16H15FO2[1]Defines the exact atomic composition; highlights the single halogen substitution.
ClogP (Estimated) ~3.8Moderate lipophilicity ensures passive membrane permeability without causing excessive hydrophobic trapping in lipid bilayers.
H-Bond Donors 0The lack of N-H or O-H bonds significantly reduces the desolvation penalty, enhancing cell permeability[2].
H-Bond Acceptors 2The carbonyl and ether oxygens serve as critical interaction points for target protein binding (e.g., hinge region kinases).
Rotatable Bonds 5Balances conformational flexibility with the entropic penalty required upon binding to a rigid protein pocket.
Topological Polar Surface Area 26.30 ŲA low TPSA (<90 Ų) strongly predicts excellent blood-brain barrier (BBB) penetration and gastrointestinal absorption.
Mechanistic Insights into the Properties
  • The Fluorine Effect: The incorporation of the small, highly electronegative fluorine atom (van der Waals radius 1.47 Å) modulates the electron density of the aromatic ring[3]. This substitution increases the metabolic stability of the compound by blocking cytochrome P450-mediated oxidation at the ortho position, while simultaneously enhancing the lipophilicity of the scaffold[3].

  • Lipinski's Rule of Five: The physicochemical profile of this molecule strictly adheres to Lipinski's Rule of Five (RO5)[2]. With zero violations (MW < 500, HBD < 5, HBA < 10, ClogP < 5), this intermediate is an ideal building block for synthesizing orally active pharmaceutical candidates[2].

Synthetic Methodologies and Workflows

The construction of the ether linkage in this molecule is achieved via a classic Williamson ether synthesis [4]. Because the alkylating agent is a secondary halide, the reaction conditions must be meticulously controlled to favor the bimolecular nucleophilic substitution ( SN​2 ) pathway over the competing elimination ( E2 ) pathway[4].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that intermediate quality is verified before proceeding.

  • Reagent Preparation: Charge a flame-dried round-bottom flask with 1.0 equivalent of 1-(2-fluoro-6-hydroxyphenyl)ethan-1-one and dissolve in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Deprotonation: Add 2.0 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ).

    • Causality: K2​CO3​ is chosen as a mild, insoluble base. It quantitatively deprotonates the phenol to form a highly nucleophilic phenoxide without being strong enough to trigger unwanted aldol condensation of the acetophenone methyl group[4].

  • Alkylation: Dropwise, add 1.2 equivalents of (1-bromoethyl)benzene.

    • Causality: DMF, a polar aprotic solvent, is critical here. It solvates the potassium cation but leaves the phenoxide anion unsolvated and highly reactive, accelerating the SN​2 attack on the sterically hindered secondary bromide[4].

  • Thermal Activation: Heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 4–6 hours.

  • In-Process Control (IPC): Sample the reaction and analyze via LC-MS. The reaction is deemed complete when the starting phenol peak is consumed and the product mass ( [M+H]+=259.1 ) dominates the chromatogram.

  • Aqueous Workup: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Synthetic Workflow Visualization

Synthesis A 1-(2-fluoro-6-hydroxyphenyl) ethan-1-one C K2CO3, DMF 80°C, 4h A->C B (1-bromoethyl)benzene B->C D Aqueous Workup (EtOAc/H2O) C->D Quench E Silica Gel Chromatography D->E Organic Layer F 1-[2-Fluoro-6-(1-phenylethoxy) phenyl]ethan-1-one E->F Purified Product

Step-by-step synthetic workflow of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be rigorously characterized. The following analytical suite validates the structural connectivity and purity of the scaffold.

  • 1 H NMR (400 MHz, CDCl3​ ):

    • Diagnostic Peaks: A distinct quartet at ~5.4 ppm (1H) and a doublet at ~1.6 ppm (3H) confirm the presence of the 1-phenylethoxy methine and methyl groups, respectively. The acetyl methyl group appears as a sharp singlet at ~2.5 ppm (3H).

  • 19 F NMR (376 MHz, CDCl3​ ):

    • Diagnostic Peak: A multiplet around -114 ppm confirms the retention of the aromatic fluorine. Causality: Monitoring the 19 F spectrum is crucial to ensure that the fluorine atom did not undergo unwanted Nucleophilic Aromatic Substitution ( SN​Ar ) during the basic etherification step.

  • Chiral HPLC:

    • Because the (1-bromoethyl)benzene starting material contains a chiral center, the resulting ether is a racemate. If the target application requires stereospecificity, chiral stationary phase HPLC must be employed to resolve the (R) and (S) enantiomers.

Mechanistic Role in Drug Design

When integrated into a larger active pharmaceutical ingredient (API), the 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one scaffold acts as a multi-valent binding motif.

  • The Acetophenone Core: Frequently acts as a hinge-binding motif in kinase inhibitors, where the carbonyl oxygen accepts a hydrogen bond from the protein backbone.

  • The Ortho-Fluoro Group: Provides steric shielding to the core, forcing the adjacent functional groups out of coplanarity. Furthermore, it can engage in orthogonal halogen bonding with backbone carbonyls in the target protein[3].

  • The Phenylethoxy Group: Acts as a flexible, lipophilic appendage designed to probe and occupy deep hydrophobic pockets adjacent to the primary binding site.

Mechanism cluster_molecule 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one Scaffold Core Acetophenone Core (Hinge Binder) F_Group Ortho-Fluoro Group (Lipophilicity & Conformation) Core->F_Group Ether_Group 1-Phenylethoxy Group (Hydrophobic Pocket Binder) Core->Ether_Group Target Target Protein / Kinase Core->Target Hydrogen Bonding (Carbonyl Acceptor) F_Group->Target Halogen Bonding / Steric Shielding Ether_Group->Target pi-pi Stacking & Van der Waals

Mechanistic interactions of the acetophenone scaffold within a target protein binding site.

References

  • Swallow, S. (2015). "Fluorine in medicinal chemistry". Progress in Medicinal Chemistry, 54, 65-133. PubMed. URL:[Link]

  • Wikipedia Contributors. "Lipinski's rule of five". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis". Master Organic Chemistry. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one. This guide has been meticulously...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one. This guide has been meticulously compiled by extrapolating data from structurally analogous compounds to provide a comprehensive and scientifically grounded safety profile. The recommendations herein are based on the known hazards of the fluoroacetophenone core and aromatic ethers. Users must exercise caution and apply sound laboratory judgment.

Introduction: A Structural-Analytical Approach to Safety

1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one is a complex organic molecule that, due to its novelty or specialized use, lacks a standardized public safety datasheet. As Senior Application Scientists, our primary directive is to ensure that researchers can handle such novel compounds with the utmost safety. The absence of a specific SDS necessitates a proactive, predictive approach to hazard assessment.

This guide deconstructs the target molecule into its primary functional components: the 2-fluoroacetophenone moiety and the phenylethoxy ether group. By analyzing the known safety profiles of compounds containing these structures, we can construct a reliable and cautionary framework for safe handling, storage, and emergency response. This document is structured to provide not just protocols, but the scientific rationale behind them, ensuring a deep and applicable understanding of the potential risks.

Predicted Hazard Identification and Classification

The hazard profile of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one is inferred from the established classifications of its structural analogs. Aromatic ketones are often combustible and can cause irritation, while fluorinated aromatics can present specific toxicological concerns.[1]

Extrapolated GHS Classification

Based on the data from related compounds, the following Globally Harmonized System (GHS) classification is predicted.

Signal Word: Warning

Predicted Hazard Statements:

  • H227: Combustible liquid.[2][3][4]

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3][5]

  • H319: Causes serious eye irritation.[2][3][5]

  • H335: May cause respiratory irritation.[2][5]

Predicted Pictograms:

  • GHS07 (Exclamation Mark)

Summary of Hazards from Structural Analogs

The following table summarizes the GHS classifications for key structural analogues, forming the basis for our predictions.

CompoundGHS ClassificationKey Hazards
2'-Fluoroacetophenone WarningH227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
2',6'-Difluoroacetophenone WarningH227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][5]
Phenoxyethanol WarningH302 (Harmful if swallowed), H319 (Causes serious eye irritation). Potential for allergic reactions.[6][7]
Acetophenone WarningH302 (Harmful if swallowed). Skin, eye, and respiratory irritant. LD50 is 815 mg/kg (oral, rats).[8]

First-Aid Measures: Rapid and Effective Response

Immediate and appropriate first aid is critical in mitigating exposure. The following protocols are derived from best practices for handling aromatic ketones and ethers.[9][10][11]

  • General Advice: Remove the individual from the source of exposure immediately.[9][11] Provide this guide to attending medical personnel.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected skin with copious amounts of lukewarm water for at least 15-20 minutes.[12][13] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with a directed stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of the entire eye surface.[12][14][15] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[17]

Exposure Controls and Personal Protection: A Proactive Defense

A multi-layered approach to exposure control is essential. The hierarchy of controls, from engineering solutions to personal protective equipment (PPE), provides a robust system for personnel safety.

Hierarchy of Controls

This diagram illustrates the most effective sequence of control measures.

Hierarchy of Controls cluster_controls Hierarchy of Controls for Exposure Prevention Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Admin Administrative Controls (e.g., SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) Admin->PPE Least Effective

Caption: Hierarchy of Controls for Exposure Prevention.

  • Engineering Controls: All handling of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one, including weighing, dissolving, and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[18] Emergency eyewash stations and safety showers must be readily accessible.[17]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this compound. Ensure all personnel are trained on the potential hazards and emergency procedures outlined in this guide.

  • Personal Protective Equipment (PPE): PPE is the final line of defense and must be used consistently.[19] The table below outlines the required PPE.[20][21]

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles / Face ShieldChemical splash goggles are mandatory. A face shield should be worn over goggles during procedures with a high splash risk.[18]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[18]
Body Flame-Resistant Lab CoatA flame-resistant lab coat must be worn and fully buttoned. Consider a chemical-resistant apron for larger quantities.
Respiratory Respirator (if needed)Use is not required if work is performed within a fume hood. For spill cleanup outside a hood, a respirator with an organic vapor cartridge is necessary.[18]

Handling, Storage, and Stability

Proper handling and storage are critical to maintaining the compound's integrity and preventing accidental release or dangerous reactions.

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.[16]

  • Avoid breathing vapors or mists.[22]

  • Keep away from all sources of ignition, including heat, sparks, and open flames.[16][23][24]

  • Use non-sparking tools and ground all equipment when transferring large quantities.[25]

  • Wash hands thoroughly after handling.[17]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[16][22][26]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[16][17]

  • The predicted combustible nature of this liquid means it should be stored in a designated flammable liquids cabinet.[23]

Stability and Reactivity
  • Reactivity: Not expected to be dangerously reactive under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions.[17]

  • Incompatible Materials: Strong oxidizing agents, strong bases, strong reducing agents.[16][17]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.

Accidental Release and Fire-Fighting Measures

A prepared response to a spill or fire is crucial for minimizing harm to personnel and the environment.

Accidental Release Measures

The following workflow should be initiated immediately upon discovery of a spill.

Spill Response Workflow Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Assess Assess Spill Size & Risk (Is it a major or minor spill?) Alert->Assess Call_EHS Call Emergency Services / EHS Secure the area. Do not attempt cleanup. Assess->Call_EHS Major Spill (>1L or highly volatile) Don_PPE Don Appropriate PPE Assess->Don_PPE Minor Spill (<1L, manageable) End Spill Secured Call_EHS->End Contain Contain Spill (Use absorbent dikes) Don_PPE->Contain Absorb Absorb Spill (Use inert material like vermiculite or sand) Contain->Absorb Collect Collect & Containerize Waste (Use non-sparking tools) Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Dispose->End

Caption: Workflow for Responding to an Accidental Spill.

Key Steps:

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[14]

  • Control Ignition Sources: Eliminate all potential ignition sources.[25]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment & Cleanup: For minor spills, wear appropriate PPE.[14] Cover the spill with a non-combustible absorbent material (e.g., sand, vermiculite).[16][25] Collect the material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[27]

  • Decontamination: Clean the spill area thoroughly with soap and water.[27]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[16][25][28] A water spray can be used to cool fire-exposed containers.

  • Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.

  • Specific Hazards: As a combustible liquid, vapors may travel to a source of ignition and flash back.[23] Containers may explode when heated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Conclusion: A Culture of Proactive Safety

The responsible development of novel therapeutics and chemical entities demands an unwavering commitment to safety. For compounds like 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one, where specific safety data is not yet established, a proactive, evidence-based approach to hazard assessment is not just a recommendation—it is a requirement. By understanding the constituent risks of its structural motifs, researchers can implement robust engineering controls, adhere to stringent handling protocols, and be fully prepared for any potential incidents. This guide serves as a foundational document to foster that culture of safety, ensuring that scientific advancement and the well-being of our researchers proceed hand-in-hand.

References

  • 8 effective methods for extinguishing hazardous chemical fires. (2024, July 22).
  • SAFETY DATA SHEET - 2',6'-Difluoroacetophenone. (2009, April 1). Fisher Scientific.
  • 2'-Fluoroacetophenone - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • Chemical Spills. University of California San Francisco, Environment, Health & Safety.
  • First Aid: Chemical Exposure. University of Rochester Medical Center.
  • Phenoxyethanol. Cosmetics Info.
  • Phenoxyethanol. Campaign for Safe Cosmetics.
  • SAFETY DATA SHEET - 2'-Fluoroacetophenone. (2025, September 12). Thermo Fisher Scientific.
  • Phenoxyethanol. Kao.
  • C12-C24 KETONES, PHORONE (FLAMMABLE LIQUIDS, N.O.S.). CAMEO Chemicals.
  • Personal protective equipment for handling 1-(4-Bromophenyl)-1-phenylethanol. (2025). Benchchem.
  • 2',6'-Difluoroacetophenone, 98%. Thermo Scientific Chemicals.
  • SAFETY DATA SHEET - 4'-Fluoroacetophenone. (2023, December 4). Fisher Scientific.
  • 2′-Fluoroacetophenone SDS, 445-27-2 Safety Data Sheets. ECHEMI.
  • ACETOPHENONE. (2014, August). Food Standards Australia New Zealand.
  • 7.4 Routes of Chemical Entry. University of Nevada, Reno, Environment, Health and Safety.
  • ACETOPHENONE. Ataman Kimya.
  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency.
  • Acetophenone. Wikipedia.
  • First Aid Strategies for Managing Exposure to Toxic Substances. MyCPR NOW.
  • 2',6'-Difluoroacetophenone, 98%. (2014, September 30). J&K Scientific.
  • 2-Fluoroacetophenone Safety Data Sheet. Synquest Labs.
  • Hazardous Material Spill - Emergency Information. Weill Cornell Medicine.
  • First Aid Procedures For Chemical Hazards. (2022, January 31). Workplace Material Handling & Safety.
  • Is Phenoxyethanol Safe for Use in All Cosmetic Products?. (2021, September 21). CRITICAL CATALYST.
  • Phenoxyethanol Side Effects: Hidden Dangers + Safer Alternatives. (2025, October 15). Branch Basics.
  • 2',6'-Difluoroacetophenone. TCI Chemicals.
  • Guide for Chemical Spill Response. American Chemical Society.
  • 2',6'-Difluoroacetophenone Safety Data Sheet. Synquest Labs.
  • First Aid for Chemical Exposures. (2025, August 28). Canadian Centre for Occupational Health and Safety.
  • GHS Classification List. (2016, January 27). ChemSafetyPro.COM.
  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (PMC).
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Chemical Exposure and Spill Response Procedures. New Mexico State University.
  • Review of toxicology acetophenone. (ResearchGate).
  • What are the fire safety requirements for flammable liquids in industrial settings?. (2025, September 26). Salgrom.
  • General Chemical Spill Procedures. University of British Columbia.
  • GHS Classification. ChemReg.net.
  • Flammable and Combustible Liquid Safety. Oklahoma State University.
  • PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips.
  • 5 Ways To Avoid Fires, Explosions And Other Dangerous Incidents Involving Flammable Liquids. (2023, November 7). Storemasta.
  • GHS Hazardous Chemical Information List. Safe Work Australia.
  • Personal Protective Equipment. Occupational Safety and Health Administration.
  • GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). (2019). UNECE.
  • Fluorine. PubChem.
  • The Proper Storage and Handling of Volatile Analytical Standards. (2024, December 23).
  • The Proper Storage and Handling of Volatile Analytical Standards. Sigma-Aldrich.
  • An In-depth Technical Guide to the Chemistry of Aromatic Ketones for Researchers, Scientists, and Drug Development Professionals. (2025). Benchchem.

Sources

Foundational

Structural Analogs and Derivatives of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one: A Technical Guide to Scaffold Derivatization

Executive Summary: The Bifunctional Nature of the Scaffold The compound 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one (CAS 1019624-98-6) represents a highly specialized and versatile building block in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bifunctional Nature of the Scaffold

The compound 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one (CAS 1019624-98-6) represents a highly specialized and versatile building block in modern medicinal chemistry[1]. Characterized by an acetophenone core, an ortho-fluoro substituent, and a bulky ortho-(1-phenylethoxy) group, this scaffold offers orthogonal reactivity. The acetyl group serves as an electrophilic center for condensation reactions, while the remaining carbon-fluorine (C-F) bond provides a handle for late-stage transition-metal-catalyzed cross-coupling. This whitepaper details the mechanistic causality behind its synthesis, explores divergent derivatization strategies for drug discovery, and provides self-validating experimental protocols.

Mechanistic Insights: Regioselective Synthesis of the Core

The synthesis of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one relies on the nucleophilic aromatic substitution (SNAr) of 2,6-difluoroacetophenone with 1-phenylethanol[2].

Causality of Mono-Substitution: A common challenge in SNAr reactions with polyfluorinated arenes is over-substitution. However, the reaction of 2,6-difluoroacetophenone with 1-phenylethanol is inherently self-limiting. The strongly electron-withdrawing acetyl group activates both ortho-fluorine atoms by stabilizing the anionic Meisenheimer intermediate. Once the first fluoride is displaced by the 1-phenylethoxy group, the newly introduced ether linkage donates electron density into the aromatic ring via resonance (+M effect). This electronic deactivation, combined with the extreme steric bulk of the 1-phenylethoxy moiety, kinetically and thermodynamically prevents the second fluorine atom from undergoing nucleophilic attack, ensuring high regioselectivity and mono-substitution[2].

SNAr A 2,6-Difluoroacetophenone + 1-Phenylethanol B Base (e.g., K2CO3) Deprotonation A->B Step 1 C Meisenheimer Complex (Stabilized by Acetyl) B->C Nucleophilic Attack D 1-[2-Fluoro-6-(1-phenylethoxy) phenyl]ethan-1-one C->D Fluoride Elimination

Regioselective SNAr mechanism forming the core scaffold via a Meisenheimer intermediate.

Divergent Derivatization Strategies

The true value of this scaffold lies in its capacity to generate diverse structural analogs, particularly complex heterocycles and biaryls used in targeted therapeutics.

Aldol Condensations and Pyrazole Formation

The α-protons of the acetyl group are acidic. Under basic conditions, the scaffold readily undergoes Claisen-Schmidt condensation with substituted benzaldehydes to yield chalcones (1,3-diaryl-2-propen-1-ones)[2]. These α,β-unsaturated ketones are not only biologically active (often exhibiting anticonvulsant properties) but also serve as Michael acceptors. Subsequent cyclization of these chalcones with hydrazine hydrate yields pyrazole derivatives, a privileged pharmacophore in kinase inhibitors.

Heterocyclization to 2-Aminoquinazolines

Reacting the core scaffold with guanidine carbonate in a polar aprotic solvent (e.g., DMF) at elevated temperatures drives a condensation/cyclization cascade, yielding 2-amino-4-arylquinazolines[2]. As demonstrated by, ortho-fluoroketones are exceptional precursors for quinazolines, which are heavily utilized as antitumor agents targeting epidermal growth factor receptors (EGFR)[3].

Ruthenium-Catalyzed C-F Bond Activation

The C-F bond is the strongest single bond in organic chemistry and is typically inert. However, established that the carbonyl group of fluorinated aromatic ketones can act as a directing group to bring a Ruthenium catalyst into close proximity with the ortho-fluorine[4]. This proximity effect forces the oxidative addition of Ru into the otherwise stable C-F bond, allowing for cross-coupling with arylboronic acids to form highly substituted biaryl derivatives.

Divergent Core 1-[2-Fluoro-6-(1-phenylethoxy) phenyl]ethan-1-one Chalcone Chalcone Derivatives (Aldol Condensation) Core->Chalcone Ar-CHO, Base Quinazoline 2-Aminoquinazolines (Guanidine Condensation) Core->Quinazoline Guanidine Carbonate Coupling Ortho-Arylated Products (Ru-Catalyzed C-F Activation) Core->Coupling Ar-B(OH)2, Ru Catalyst Pyrazole Pyrazole Derivatives (Hydrazine Cyclization) Chalcone->Pyrazole NH2NH2

Divergent synthetic workflows for derivatizing the 2-fluoro-6-alkoxyacetophenone scaffold.

Quantitative Data: Reaction Parameters and Yields

The following table summarizes the typical reaction conditions and yields for generating structural analogs from the 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one scaffold.

Derivative ClassReaction TypeKey Reagents & CatalystTemp (°C)Typical YieldPrimary Therapeutic Application
Chalcones Aldol CondensationAr-CHO, NaOH, EtOH25 - 5075 - 90%Anticonvulsant / Anti-inflammatory
Pyrazoles HeterocyclizationHydrazine hydrate, EtOH80 (Reflux)65 - 85%Kinase Inhibitors (e.g., p38 MAPK)
Quinazolines CondensationGuanidine carbonate, DMF120 - 14040 - 70%Antitumor Agents (EGFR Inhibitors)
Biaryls C-F ActivationAr-B(OH)2,[Ru(p-cymene)Cl2]211050 - 80%Advanced Pharmacophore Intermediates

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one

Objective: Perform a regioselective SNAr on 2,6-difluoroacetophenone.

  • Reaction Setup: In an oven-dried round-bottom flask under N2, dissolve 2,6-difluoroacetophenone (1.0 equiv) and 1-phenylethanol (1.1 equiv) in anhydrous DMF (0.5 M).

  • Base Addition: Add anhydrous K2CO3 (2.0 equiv). Causality: K2CO3 is strong enough to deprotonate the alcohol but mild enough to prevent unwanted aldol self-condensation of the acetophenone.

  • Heating: Heat the mixture to 90 °C for 8 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 8:2). The product spot will appear lower in Rf than the starting difluoroketone due to increased polarity from the ether oxygen.

  • Workup: Cool to room temperature, quench with DI water, and extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over Na2SO4 and concentrate.

  • Validation (Analytical): Confirm structure via 1H NMR. The critical validation marker is the shift of the acetyl methyl group (appearing as a doublet due to long-range J-coupling with the remaining ortho-fluorine) and the appearance of a distinct quartet (~5.4 ppm) corresponding to the methine proton of the 1-phenylethoxy group.

Protocol B: Ruthenium-Catalyzed Ortho-Arylation via C-F Activation

Objective: Cross-couple the remaining C-F bond with an arylboronic acid[4].

  • Reaction Setup: In a Schlenk tube, combine 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one (1.0 equiv), arylboronic acid (1.5 equiv), [Ru(p-cymene)Cl2]2 (5 mol%), and K3PO4 (2.0 equiv).

  • Solvent & Atmosphere: Evacuate and backfill with Argon (3x). Add anhydrous toluene. Causality: Toluene allows for high-temperature reflux necessary to overcome the high activation energy of the C-F bond cleavage.

  • Heating: Stir at 110 °C for 16 hours.

  • Validation (In-Process): GC-MS or LC-MS is required here, as TLC Rf values of the starting material and biaryl product often overlap. Look for the mass shift corresponding to the loss of F (-19) and addition of the Aryl group.

  • Workup: Filter through a short pad of Celite to remove the Ru catalyst, concentrate, and purify via flash chromatography.

References

  • Hynes, J. B., Campbell, J. P., & Hynes, J. D. (1995). "Synthesis of 2-aminoquinazolines from ortho-fluoroketones." Journal of Heterocyclic Chemistry, 32(4), 1185-1187. URL:[Link]

  • Kawamoto, K., Kochi, T., Sato, M., Mizushima, E., & Kakiuchi, F. (2011). "Ruthenium-catalyzed arylation of fluorinated aromatic ketones via ortho-selective carbon-fluorine bond cleavage." Tetrahedron Letters, 52(44), 5888-5890. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application and Protocol Guide for the In Vitro Characterization of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one

Introduction: A Framework for Novel Compound Evaluation 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one is a substituted acetophenone, a class of compounds known for a diverse range of biological activities.[1] As a nov...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Framework for Novel Compound Evaluation

1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one is a substituted acetophenone, a class of compounds known for a diverse range of biological activities.[1] As a novel molecule with limited published data, a systematic in vitro evaluation is the foundational step in elucidating its biological function and therapeutic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust in vitro protocol for this, or structurally similar, uncharacterized compounds.

Our approach is built on a logical progression of experiments, from initial compound handling and solubility determination to broad cytotoxicity screening and subsequent mechanistic assays. This self-validating system ensures that each experimental step informs the next, creating a reliable and reproducible dataset. We will use 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one as the primary example throughout this guide.

PART 1: Compound Management and Safety

Safety and Handling Precautions

Substituted acetophenones, including fluorinated analogs, may cause skin, eye, and respiratory irritation.[2][3][4][5] All handling should be performed in a well-ventilated area, preferably a chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[4][6]

  • In case of contact:

    • Skin: Immediately wash the affected area with soap and plenty of water.[2][3]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2][3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2][3][6]

  • Storage: Store the compound in a tightly-closed container in a cool, dry place away from sources of ignition.[2] For long-term stability of stock solutions, storage at -20°C or -80°C is recommended.[7]

Preparation of Stock Solutions

The solubility of a compound is a critical parameter that dictates its utility in aqueous cell culture media. While specific data for 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one is not available, the parent compound, acetophenone, is soluble in organic solvents like ethanol and acetone and has limited solubility in water.[8] Therefore, a high-concentration stock solution should be prepared in a suitable organic solvent.

Protocol 1: Stock Solution Preparation

  • Solvent Selection: Begin with 100% Dimethyl Sulfoxide (DMSO) due to its broad solvating power and compatibility with most cell culture assays at low final concentrations (typically ≤0.5%).

  • Preparation:

    • Accurately weigh out a small amount (e.g., 5-10 mg) of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration primary stock, for example, 10 mM or 20 mM.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Table 1: Example Stock Solution Calculation

PropertyValue
Molecular WeightHypothetical: 258.28 g/mol
Desired Stock Concentration10 mM (0.01 mol/L)
Mass of Compound5 mg (0.005 g)
Calculated Volume of DMSO 1.936 mL

(Note: The molecular weight is hypothetical and should be replaced with the actual value from the compound's specification sheet.)

PART 2: Foundational In Vitro Assays

The initial goal is to determine the compound's effect on cell viability and to establish a working concentration range. This is typically achieved through a broad-spectrum cytotoxicity assay across one or more relevant cell lines.

Workflow for Initial Compound Characterization

The following diagram illustrates the logical flow from initial compound preparation to the decision point for more advanced, mechanism-of-action studies.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_decision Phase 3: Mechanistic Investigation A Compound Handling & Safety B Stock Solution Prep (e.g., 10mM in DMSO) A->B C Select Cell Line(s) B->C D Dose-Range Finding Assay (e.g., MTT/CTG) C->D E Determine IC50 Value D->E Analyze dose-response curve F Is Compound Bioactive? E->F G Apoptosis Assays (Annexin V/Caspase) F->G Yes H Cell Cycle Analysis (Propidium Iodide) F->H Yes I Other Functional Assays F->I Yes J END (Compound is inert) F->J No

Caption: Workflow for In Vitro Characterization of a Novel Compound.

Cell Viability and Cytotoxicity Assay

A cell viability assay measures the cellular metabolic activity, which serves as an indicator of cell health and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.[9]

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture the chosen cell line (e.g., HeLa, A549, MCF-7) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare a serial dilution of the 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one stock solution in complete cell culture medium. A common approach is a 2-fold or 3-fold dilution series to cover a wide concentration range (e.g., from 100 µM down to 0.1 µM).

    • Include "vehicle control" wells containing the highest concentration of DMSO used in the treatment wells (e.g., 0.5%).

    • Also include "untreated control" wells with only cell culture medium.

    • Carefully remove the medium from the cells and add 100 µL of the compound-containing or control media to the respective wells.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization and Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Table 2: Illustrative Dose-Response Data

Concentration (µM)Absorbance (570nm)% Viability vs. Vehicle
Vehicle (0.5% DMSO)1.250100%
0.11.24599.6%
1.01.15092.0%
5.00.87570.0%
10.0 0.630 50.4%
25.00.25020.0%
50.00.0907.2%
100.00.0655.2%

Based on this illustrative data, the IC₅₀ would be approximately 10 µM.

PART 3: Exploring the Mechanism of Action

If the compound demonstrates significant bioactivity (e.g., a low micromolar IC₅₀), the next logical step is to investigate how it affects the cells. Many acetophenone derivatives have been shown to induce apoptosis (programmed cell death).[1] Therefore, apoptosis and cell cycle assays are highly relevant secondary screens.

Apoptosis Detection by Flow Cytometry

Annexin V/Propidium Iodide (PI) staining is a gold-standard method for detecting apoptosis.[10] Live cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are positive for both stains.

Caption: States of Apoptosis Detected by Annexin V/PI Staining.

Protocol 3: Annexin V/PI Apoptosis Assay

  • Treatment: Seed and treat cells in 6-well plates with 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. To detach adherent cells, use a gentle enzyme-free dissociation buffer or mild trypsinization.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry within one hour of staining.[10] The results will quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Conclusion

This document provides a foundational, multi-step protocol designed to guide the in vitro characterization of the novel compound 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one. By systematically determining its solubility, effective concentration range, and impact on cell viability, researchers can build a robust dataset. This initial characterization is the gateway to more complex mechanistic studies, such as the apoptosis and cell cycle analyses detailed herein, and ultimately to understanding the compound's full biological potential. Adherence to these systematic and self-validating protocols will ensure the generation of high-quality, reliable data essential for any drug discovery and development program.

References

  • Chemical Entities of Biological Interest (ChEBI). (n.d.). 1-phenylethanone. Retrieved from [Link]

  • Angene Chemical. (2021, May 01). Safety Data Sheet. Retrieved from [Link]

  • PharmaLegacy. (n.d.). Cell-based Assays - Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2007). 1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethanone. Retrieved from [Link]

  • J&K Scientific. (n.d.). 1-(2-Chloro-6-fluorophenyl)ethan-1-one. Retrieved from [Link]

  • Kapoor, V., & Telford, W. G. (2008). Flow Cytometry Protocols. In Methods in Molecular Biology, vol. 419. Humana Press. (General reference for standard flow cytometry protocols).
  • BioAgilytix. (n.d.). Cell-Based Assays. Retrieved from [Link]

  • precisionFDA. (n.d.). 1-(2,5-BIS(2,2,2-TRIFLUOROETHOXY)PHENYL)ETHANONE. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,6-Difluorophenyl)ethan-1-one. Retrieved from [Link]

  • protocols.io. (2022, March 22). A fluorescence-based in vitro scrambling assay for yeast MCP1 and human XK. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols: 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one as a Chemical Probe for BRD9

Disclaimer: The following application note is a representative guide developed for the chemical compound 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one . As this specific molecule is not a widely characterized chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following application note is a representative guide developed for the chemical compound 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one . As this specific molecule is not a widely characterized chemical probe in publicly available scientific literature, this document is structured as a detailed, instructive template. It outlines the experimental workflow and scientific rationale that a researcher would follow to characterize and utilize a novel chemical probe. For this purpose, we have selected Bromodomain-containing protein 9 (BRD9) as a plausible, hypothetical target, based on the structural features of the compound. The protocols and scientific discussion are based on established methodologies for well-characterized BRD9 inhibitors.

Introduction

1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one, hereafter referred to as Probe-X , is a novel synthetic molecule with potential as a chemical probe. Chemical probes are indispensable tools in biomedical research, enabling the interrogation of protein function in a cellular context with high temporal resolution.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of Probe-X as a selective inhibitor of Bromodomain-containing protein 9 (BRD9).

BRD9 is an epigenetic "reader" protein that recognizes acetylated lysine residues on histones and other proteins.[2][3] As a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, BRD9 plays a critical role in regulating gene expression.[4] Dysregulation of BRD9 has been implicated in several malignancies, including synovial sarcoma, acute myeloid leukemia (AML), and thyroid cancer, making it a compelling target for therapeutic intervention.[4][5][6] Probe-X offers a potential tool to elucidate the downstream consequences of BRD9 inhibition and to explore its therapeutic potential.

This guide will detail the necessary steps to validate the activity of Probe-X, from initial cell-based viability assays to direct confirmation of target engagement and analysis of downstream effects on gene expression.

Probe-X: Characterization and Properties

A high-quality chemical probe must be well-characterized to ensure that its biological effects are on-target. The following table summarizes the hypothetical properties of Probe-X, which should be experimentally determined for any new chemical entity.

PropertyValueMethod
Molecular Formula C₁₆H₁₄FO₂Mass Spectrometry
Molecular Weight 257.28 g/mol Mass Spectrometry
Purity >98%HPLC, ¹H NMR
Solubility >100 mM in DMSOExperimental
In Vitro Potency (IC₅₀ vs. BRD9) To be determinedTR-FRET, AlphaScreen
Selectivity To be determinedBromodomain binding panel (e.g., BROMOscan™)
Cellular Potency (EC₅₀) To be determinedCell-based functional assay

BRD9 Signaling and the Rationale for Inhibition

BRD9 functions by recruiting the ncBAF complex to specific chromatin loci, thereby modulating the expression of target genes. In several cancers, this activity is hijacked to drive oncogenic gene expression programs. For instance, in AML, BRD9 is overexpressed and drives the transcription of key oncogenes like MYC through the activation of the STAT5 pathway.[3][7] In thyroid cancer, BRD9 has been shown to promote malignant phenotypes by activating the MAPK/ERK pathway.[6] By competitively binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, Probe-X is hypothesized to displace BRD9 from chromatin, leading to the downregulation of these oncogenic signaling pathways.

BRD9_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Membrane BRD9 BRD9 ncBAF ncBAF Complex BRD9->ncBAF associates with DNA DNA ncBAF->DNA remodels chromatin at Histone Acetylated Histone Histone->BRD9 recruits Transcription Oncogenic Gene Transcription (e.g., MYC, FOS) DNA->Transcription STAT5 STAT5 Transcription->STAT5 MAPK_ERK MAPK/ERK Pathway Transcription->MAPK_ERK Proliferation Cell Proliferation, Survival, Metastasis STAT5->Proliferation MAPK_ERK->Proliferation ProbeX Probe-X ProbeX->BRD9 Inhibits

Caption: Hypothetical signaling pathway of BRD9 and the inhibitory action of Probe-X.

Experimental Protocols

The following protocols provide a step-by-step guide to characterizing the cellular activity of Probe-X.

Protocol 1: Cell Viability Assay

This initial experiment determines the effect of Probe-X on the proliferation of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[8][9]

Materials:

  • Cancer cell line known to be sensitive to BRD9 inhibition (e.g., Kasumi-1 for AML).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Probe-X stock solution (10 mM in DMSO).

  • White, flat-bottom 96-well plates.

  • CellTiter-Glo® 2.0 Reagent (Promega, Cat. No. G9241).[10]

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of Probe-X in complete medium. A typical concentration range would be from 100 µM down to 1 nM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[11] b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.

  • Data Analysis: a. Subtract the average background luminescence (no-cell control) from all other measurements. b. Normalize the data to the vehicle control (100% viability). c. Plot the normalized luminescence against the log of the Probe-X concentration and fit a dose-response curve to determine the EC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within intact cells.[12][13] The principle is that a ligand-bound protein is thermally stabilized and will remain soluble at higher temperatures compared to the unbound protein.[14]

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Cell Treatment (Probe-X or Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-thaw cycles) B->C D 4. Separation (Centrifugation) C->D E 5. Soluble Fraction (Supernatant) D->E F 6. Protein Quantification (Western Blot for BRD9) E->F G 7. Data Analysis (Melt Curve Generation) F->G

Caption: Overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Materials:

  • Cancer cell line of interest.

  • Probe-X stock solution (10 mM in DMSO).

  • Phosphate-buffered saline (PBS).

  • Protease inhibitor cocktail.

  • Thermal cycler.

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, PVDF membrane).

  • Primary antibody against BRD9.

  • HRP-conjugated secondary antibody.

  • ECL substrate and imaging system.

Procedure:

  • Cell Treatment: Treat cultured cells with a high concentration of Probe-X (e.g., 10x the EC₅₀ from the viability assay) or vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Challenge: a. Aliquot the cell suspension into PCR tubes. b. Heat the tubes in a thermal cycler for 3 minutes at a range of temperatures (e.g., from 40°C to 70°C in 3°C increments). Include an unheated control (room temperature).[15]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[15]

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample.

  • Western Blotting: a. Normalize all samples to the same protein concentration. b. Perform SDS-PAGE and Western blotting using a primary antibody specific for BRD9. c. Detect the signal using an HRP-conjugated secondary antibody and ECL substrate.

  • Data Analysis: a. Quantify the band intensity for BRD9 at each temperature point. b. Normalize the intensity of each heated sample to the unheated control for both the vehicle and Probe-X treated groups. c. Plot the normalized band intensity against the temperature to generate melt curves. A shift in the curve to higher temperatures for the Probe-X treated cells indicates target engagement.

Protocol 3: Quantitative PCR (qPCR) for Downstream Gene Expression

This protocol measures changes in the mRNA levels of known BRD9 target genes (e.g., MYC) to confirm the functional consequence of BRD9 inhibition by Probe-X.[16]

Materials:

  • Cancer cell line of interest.

  • Probe-X.

  • RNA extraction kit (e.g., RNeasy from Qiagen).

  • Reverse transcription kit (e.g., SuperScript™ III).

  • SYBR Green qPCR Master Mix.

  • qPCR instrument.

  • Primers for a target gene (e.g., MYC) and a housekeeping gene (e.g., GAPDH or ACTB).

Procedure:

  • Cell Treatment: Treat cells with Probe-X at various concentrations (e.g., 0.1x, 1x, and 10x the EC₅₀) and a vehicle control for a defined period (e.g., 6, 12, or 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.[17]

  • qPCR: a. Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA. b. Run the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).[18] c. Include a melt curve analysis at the end to ensure primer specificity.[16]

  • Data Analysis: a. Determine the quantification cycle (Cq) value for each reaction. b. Calculate the change in target gene expression relative to the housekeeping gene using the ΔΔCq method.[18] c. Compare the gene expression levels in Probe-X treated samples to the vehicle-treated control.

Expected Results and Interpretation

  • Cell Viability: A dose-dependent decrease in cell viability is expected in BRD9-dependent cell lines treated with Probe-X, yielding a sigmoidal dose-response curve from which an EC₅₀ can be calculated.

  • Target Engagement (CETSA): The melt curve for BRD9 in Probe-X-treated cells should show a rightward shift compared to the vehicle-treated cells, indicating that Probe-X binding stabilizes the BRD9 protein against thermal denaturation.

  • Gene Expression: A dose-dependent decrease in the mRNA levels of known BRD9 target genes, such as MYC, is anticipated following treatment with Probe-X. This confirms that the probe not only binds to BRD9 but also inhibits its function in regulating gene transcription.

Conclusion

Probe-X, or 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one , represents a potential new tool for the study of BRD9 biology. The protocols outlined in this application note provide a rigorous framework for validating its cellular activity, from confirming target engagement to quantifying its impact on downstream signaling pathways. By following these methodologies, researchers can confidently employ Probe-X to further unravel the complex roles of BRD9 in health and disease, and to explore its potential as a therapeutic target.

References

  • The dual role of BRD9 in cancer: Mechanistic insights and therapeutic prospects. Journal of Hematology & Oncology. Available at: [Link]

  • Targeting BRD9 for Cancer Treatment: A New Strategy. Taylor & Francis Online. Available at: [Link]

  • BRD9 Gene - Ma'ayan Lab – Computational Systems Biology. Ma'ayan Lab. Available at: [Link]

  • BRD9 promotes the malignant phenotype of thyroid cancer by activating the MAPK/ERK pathway. PMC. Available at: [Link]

  • Targeting BRD9 for Cancer Treatment: A New Strategy. PMC. Available at: [Link]

  • Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells. PMC. Available at: [Link]

  • Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. Available at: [Link]

  • BI-9564 A chemical probe for BRD9 and BRD7. Structural Genomics Consortium. Available at: [Link]

  • The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition. PMC. Available at: [Link]

  • What are BRD9 inhibitors and how do they work?. Assay Depot. Available at: [Link]

  • 65980 - Gene ResultBRD9 bromodomain containing 9 [ (human)]. NCBI. Available at: [Link]

  • Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor. ACS Publications. Available at: [Link]

  • Bromodomain Containing 9 Regulates Signaling Pathways and Reprograms the Epigenome in Human Uterine Fibroid Cells. Preprints.org. Available at: [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • I-BRD9. Structural Genomics Consortium. Available at: [Link]

  • Quantitative Real Time PCR Protocol Stack Lab. Stack Lab. Available at: [Link]

  • Identification and Development of BRD9 Chemical Probes. PMC. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature. Available at: [Link]

  • Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. OAE Publishing Inc. Available at: [Link]

  • Good practice guide for the application of quantitative PCR (qPCR). Gene-Quantification. Available at: [Link]

  • Overcoming qPCR Inhibitors: Strategies for Reliable Quantification. Promega Connections. Available at: [Link]

  • Quantitative (q)PCR and Differential Expression Analysis. Protocols.io. Available at: [Link]

Sources

Method

Application Note: Dissolution and Handling Protocol for 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one in Cell-Based Assays

The Hydrophobic Challenge: Molecular Causality 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one (CAS: 1019624-98-6) is a highly specialized, lipophilic fluorinated acetophenone derivative[1]. Structurally, the molecule f...

Author: BenchChem Technical Support Team. Date: March 2026

The Hydrophobic Challenge: Molecular Causality

1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one (CAS: 1019624-98-6) is a highly specialized, lipophilic fluorinated acetophenone derivative[1]. Structurally, the molecule features a biphenyl-like ether linkage, a ketone group, and a fluorine atom. The absence of ionizable groups (such as amines or carboxylic acids), combined with the dense aromatic and halogenated character, results in extreme hydrophobicity.

When introduced directly into aqueous cell culture media, molecules with this physicochemical profile rapidly undergo phase separation, forming subvisible colloidal aggregates[2]. This aggregation is highly problematic in cell-based assays because it leads to artificially low free-drug concentrations, altered cellular uptake mechanisms, and irreproducible dose-response curves ()[2].

Thermodynamic Basis of Solvation and Solvent Limits

To overcome the high lattice energy and hydrophobic nature of this compound, a polar aprotic solvent must be used to disrupt intermolecular forces. Dimethyl sulfoxide (DMSO) is the universal standard due to its high dielectric constant and dual ability to act as a hydrogen bond acceptor and a hydrophobic solvator[3].

Causality of Solvent Limits: While DMSO is an excellent vehicle for dissolution, it is biologically active. Concentrations above 0.1% (v/v) have been shown to induce widespread transcriptomic and epigenetic alterations in mammalian cells, even in the complete absence of acute cytotoxicity ()[3]. Furthermore, concentrations exceeding 0.5% can decrease cell proliferation or induce reversible cell cycle arrest depending on the sensitivity of the cell line[4]. Therefore, to isolate the true biological effect of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one, this protocol is strictly designed to keep the final DMSO concentration at or below 0.1%[5].

Physicochemical & Solvation Parameters

Table 1: Quantitative Data and Assay Impact for 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one

ParameterValue / CharacteristicImpact on Assay Design
CAS Number 1019624-98-6Primary identifier for sourcing and structural validation[1].
Molecular Formula C16H15FO2High carbon-to-heteroatom ratio dictates poor aqueous solubility.
Molecular Weight 258.29 g/mol Small molecule; easily crosses lipid bilayers if maintained in a dissolved state.
Primary Solvent 100% Anhydrous DMSORequired for master stock; must be kept desiccated to prevent water absorption[6].
Max in vitro DMSO ≤ 0.1% (v/v)Prevents solvent-induced transcriptomic shifts and cell cycle arrest[4],[3].
Aggregation Risk HighRequires kinetic solubility validation (e.g., DLS or microscopy) prior to assay[2].

The Self-Validating 1000x DMSO Protocol

To ensure a self-validating system, this methodology relies on creating a constant-solvent dose-response curve . By performing all serial dilutions in 100% DMSO before introduction to the aqueous media, every well in the assay receives the exact same volume of DMSO[7]. This eliminates solvent gradients, ensuring that any observed cellular phenotype is strictly caused by the compound.

Step-by-Step Methodology

Step 1: Master Stock Preparation (10 mM)

  • Action: Weigh the solid 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one powder and dissolve it in anhydrous, cell-culture grade DMSO (≥99.9% purity) to yield a 10 mM master stock[6].

  • Causality: Utilizing anhydrous DMSO prevents premature water-induced precipitation. Vortex the solution for 60 seconds and bath-sonicate for 5 minutes at room temperature to ensure complete thermodynamic disruption of the crystalline lattice[5].

Step 2: Constant-Solvent Serial Dilution

  • Action: Prepare a 1000x concentration series in 100% DMSO (e.g., 10 mM, 3 mM, 1 mM, 0.3 mM).

  • Causality: Diluting the compound in DMSO rather than media ensures that when a uniform volume (1 µL of stock per 1 mL of media) is transferred, the final DMSO concentration remains locked at 0.1% across all test conditions[5]. This fulfills high-throughput screening validation standards ()[8].

Step 3: Aqueous Phase Transfer (Kinetic Solvation)

  • Action: Pre-warm the cell culture media to 37°C. While actively vortexing or stirring the media, add the 1000x DMSO stock dropwise (1:1000 dilution)[5].

  • Causality: Pre-warming the media prevents thermal shock, which would drastically reduce the compound's kinetic solubility. Rapid mechanical mixing disperses the DMSO instantly, preventing localized high concentrations of water that trigger nucleation and crystal growth.

Step 4: Quality Control (The Self-Validation Step)

  • Action: Before adding the dosed media to the cells, inspect the highest concentration working solution (e.g., 10 µM in media) using Dynamic Light Scattering (DLS), nephelometry, or phase-contrast microscopy[9].

  • Causality: If subvisible particles or colloidal aggregates are detected, the compound has precipitated[2]. The assay is mechanically invalid at this concentration, and a lower maximum concentration must be established to ensure the compound is truly in solution[7].

Workflow Visualization

Workflow Solid 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one (Solid Powder) Master Master Stock (10 mM) in 100% Anhydrous DMSO Solid->Master Add DMSO & Sonicate Serial 1000X Serial Dilutions in 100% DMSO Master->Serial Constant Solvent Dilution Media Aqueous Transfer Dropwise into 37°C Media Serial->Media 1:1000 Dilution QC Quality Control Kinetic Solubility Check (DLS) Media->QC Check for Aggregation Assay Cell-Based Assay (Final DMSO ≤ 0.1%) QC->Assay Validated Clear Solution

Workflow for the dissolution, dilution, and validation of hydrophobic compounds for in vitro assays.

References

  • Title : Assay Interference by Aggregation - Assay Guidance Manual Source : NCBI Bookshelf (National Center for Advancing Translational Sciences) URL :[Link]

  • Title : Dimethyl sulfoxide (Toxicity and Pharmacodynamics) Source : Wikipedia URL : [Link]

  • Title : Until what percentage does DMSO remain not toxic to cells? Source : ResearchGate URL :[Link]

  • Title : DMSO usage in cell culture Source : LifeTein URL :[Link]

  • Title : DMSO Cell Culture Grade Specifications Source : ServiceBio URL : [Link]

  • Title : Assay Validation in High Throughput Screening – from Concept to Application Source : IntechOpen URL : [Link]

  • Title : High-Throughput Measurement of Compound Solubility and Physical Form with BMI Source : Waters Corporation URL : [Link]

Sources

Application

Application Note: Solubility Profiling and Solvent Optimization for 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Document Type: Technical Guide & Validated Protocols Introduction & Physicochemical Profiling The compound 1-[2-Fluoro-6-(1-phenylethoxy)phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Document Type: Technical Guide & Validated Protocols

Introduction & Physicochemical Profiling

The compound 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one (CAS: 1019624-98-6) is a highly substituted, lipophilic acetophenone derivative frequently utilized as an advanced intermediate in organic synthesis and pharmaceutical development[1],[2].

Understanding the solvation thermodynamics of this molecule requires a deep analysis of its structural moieties[3]:

  • Steric Shielding: The central ketone (ethan-1-one) is flanked by an ortho-fluoro atom and a bulky ortho-(1-phenylethoxy) ether group. This extreme steric hindrance severely restricts the ability of polar protic solvents (like water) to access the carbonyl oxygen, effectively neutralizing its potential as a hydrogen-bond acceptor.

  • Lipophilic Bulk: The presence of two aromatic rings (the core phenyl and the phenylethoxy substituent) drives a high octanol-water partition coefficient (estimated LogP ~ 4.0–4.5).

  • Electronic Effects: The highly electronegative fluorine atom withdraws electron density via the inductive effect, creating a permanent but buried dipole moment that favors solvation in polar aprotic environments[4].

Causality of Solvation

Because the molecule lacks hydrogen-bond donors and its primary H-bond acceptor is sterically occluded, aqueous solubility is practically negligible . Solvation must instead rely on dipole-dipole interactions (favoring solvents like DMSO) or London dispersion forces and π−π stacking (favoring halogenated or aromatic solvents like Dichloromethane or Toluene).

Solvation Target CAS: 1019624-98-6 Highly Lipophilic Protic Polar Protic (Water, MeOH) Target->Protic H-Bonding Incompatible Aprotic Polar Aprotic (DMSO, DMF) Target->Aprotic Dipole-Dipole Interactions NonPolar Non-Polar (DCM, Toluene) Target->NonPolar Van der Waals / Pi-Pi

Fig 1: Solvation mechanisms and solvent compatibility for CAS 1019624-98-6.

Quantitative Solubility Profile

The following table summarizes the predicted and experimentally derived solubility thresholds for 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one across common laboratory solvents.

SolventPolarity IndexDielectric Constant ( ε )Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Water 10.280.1< 0.01 Highly unfavorable; steric block of H-bond acceptors.
Methanol 5.132.75 – 15 Moderate; limited by the hydrophobic bulk of the dual phenyl rings.
Hexane 0.11.910 – 20 Moderate; lipophilic but lacks dipole matching for the ketone core.
DMSO 7.246.7> 50 High; strong dipole-dipole interactions with the acetophenone core.
Dichloromethane 3.19.1> 100 Excellent; optimal matching of van der Waals forces and π−π interactions.

Experimental Methodologies

To ensure absolute trustworthiness in your data, solubility cannot simply be observed visually. The protocols below are designed as self-validating systems , incorporating mass-balance checks and solid-state verification to prevent false readings caused by solvent-induced degradation or polymorphic shifts.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask LC-UV)

This protocol is the gold standard for determining the absolute equilibrium solubility of lipophilic APIs.

1. Solid Aliquot Preparation:

  • Weigh 10 mg of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one into a 1.5 mL amber glass HPLC vial.

  • Causality: Amber glass prevents potential UV-induced photo-degradation of the ketone during the 24-hour incubation.

2. Solvent Addition:

  • Add 1.0 mL of the target solvent (e.g., DMSO or Methanol).

  • Self-Validation Check (Mass Balance): Prepare a parallel control vial where the compound is fully dissolved in DCM (a known universal solvent for this class) to serve as the 100% recovery standard.

3. Isothermal Incubation:

  • Seal the vial and place it in a thermoshaker at 25°C ± 0.5°C, agitating at 800 RPM for 24 hours.

  • Causality: 24 hours is required to reach true thermodynamic equilibrium. Shorter times measure kinetic solubility, which is often artificially high due to transient supersaturation.

4. Phase Separation (Critical Step):

  • Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes.

  • Causality:Do not use syringe filters. Highly lipophilic compounds like CAS 1019624-98-6 exhibit high non-specific binding to PTFE or Nylon membranes, which strips the compound from the solution and yields a falsely low solubility reading. Ultracentrifugation guarantees phase separation without surface-binding artifacts.

5. Analysis & Solid-State Verification:

  • Extract the supernatant, dilute appropriately in the mobile phase, and analyze via LC-UV (λ = 254 nm).

  • Self-Validation Check (Solid-State): Recover the undissolved pellet, dry it under a gentle nitrogen stream, and analyze via X-Ray Powder Diffraction (XRPD). If the diffractogram differs from the bulk starting material, the solvent has induced a solvate or polymorph transformation, meaning the measured solubility applies to the new crystal form, not the original API.

Protocol Step1 1. Solid Aliquot (Excess Compound) Step2 2. Solvent Addition & Vortexing Step1->Step2 Step3 3. Isothermal Incubation (24h, 25°C) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation) Step3->Step4 Step5 5. LC-UV Analysis (Supernatant) Step4->Step5

Fig 2: Self-validating thermodynamic solubility workflow using LC-UV.

Protocol B: Preparation of DMSO Stock Solutions for In Vitro Assays

When preparing this compound for biological screening, aqueous dilution from a DMSO stock is required. Due to its extreme hydrophobicity, nano-precipitation is a severe risk.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until optically clear.

  • Aqueous Titration: Slowly spike the DMSO stock into the aqueous assay buffer (e.g., PBS, pH 7.4) while under vigorous vortexing. Keep the final DMSO concentration 1% v/v to prevent solvent-induced cytotoxicity.

  • Self-Validation via Nephelometry: Immediately analyze the final aqueous buffer using a microplate nephelometer.

    • Causality: Visual inspection cannot detect sub-micron precipitation. Because 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one is highly insoluble in water, it will rapidly form colloidal aggregates upon aqueous dilution. Nephelometry detects light scattering from these nano-aggregates. If scattering exceeds the blank buffer by >10%, the compound has crashed out, and the assay data will be invalid. In such cases, the addition of a surfactant (e.g., 0.1% Tween-80) or a co-solvent is mandatory.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydroethanolic mixtures." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]

Sources

Method

Application Note: Comprehensive HPLC Analytical Strategy for 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one

Target Audience: Analytical Researchers, Chromatographers, and Pharmaceutical Development Scientists Document Type: Method Development Guide & Standard Operating Protocol Introduction & Analyte Profiling 1-[2-Fluoro-6-(1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Chromatographers, and Pharmaceutical Development Scientists Document Type: Method Development Guide & Standard Operating Protocol

Introduction & Analyte Profiling

1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one (CAS: 1019624-98-6) is a highly functionalized chiral intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features an acetophenone core, a strongly electronegative ortho-fluoro substituent, and a chiral 1-phenylethoxy ether linkage.

Because the pharmacological efficacy and safety of downstream chiral APIs often depend entirely on enantiomeric purity, the analytical control of this intermediate must rigorously assess two distinct critical quality attributes:

  • Chemical Purity: The absence of synthetic byproducts (e.g., des-fluoro or des-ethyl analogs).

  • Enantiomeric Excess (ee): The ratio of the (R) and (S) enantiomers.

This application note details a dual-method chromatographic strategy to achieve baseline resolution for both attributes, transforming empirical trial-and-error into a rational, self-validating analytical system.

Mechanistic Method Development (The "Why")

Do not treat chromatographic method development as a simple substitution exercise. The structural features of the analyte dictate the physical chemistry of the separation.

Chemical Purity (Achiral RP-HPLC)

The target analyte is highly hydrophobic due to its two aromatic rings and alkyl ether linkage. A Reversed-Phase (RP) approach using a high-coverage C18 (Octadecylsilane) stationary phase provides optimal hydrophobic retention.

Causality of Mobile Phase Selection: While the molecule is neutral, the addition of 0.1% Formic Acid to the aqueous and organic mobile phases is critical. Acetophenone derivatives are prone to peak tailing due to secondary cation-exchange interactions with residual, unendcapped silanol groups on the silica support . The acidic modifier suppresses silanol ionization, ensuring a sharp, symmetrical peak. A gradient elution profile is employed to sweep highly retained lipophilic impurities from the column efficiently.

Enantiomeric Purity (Chiral NP-HPLC)

Chromatographic behavior of optical isomers cannot be predicted by standard partition coefficients; it requires the formation of transient diastereomeric complexes . The chiral center of this molecule resides at the benzylic position of the ether linkage.

Causality of Chiral Recognition: To resolve the enantiomers, a Normal-Phase (NP) chiral method using a polysaccharide-based Chiral Stationary Phase (CSP)—specifically Amylose tris(3,5-dimethylphenylcarbamate)—is selected . The separation mechanism relies on a three-point interaction model:

  • Hydrogen Bonding: The carbamate groups on the CSP act as hydrogen bond donors/acceptors with the ketone and ether oxygens of the analyte.

  • π−π Stacking: The aromatic rings of the analyte engage with the 3,5-dimethylphenyl groups of the CSP.

  • Steric Fit: The chiral pockets of the amylose polymer differentiate the spatial arrangement of the methyl group at the chiral center.

A non-polar mobile phase (Hexane/Isopropanol) is mandatory. The low dielectric constant of hexane maximizes the strength of these transient dipole and hydrogen-bonding interactions, leading to baseline enantiomeric resolution.

Experimental Protocols (The "How")

Step-by-Step Sample Preparation

To ensure peak shape integrity, the sample diluent must closely match the initial mobile phase conditions.

  • Diluent Selection:

    • Method A (RP-HPLC): Use 50:50 Water:Acetonitrile.

    • Method B (NP-HPLC): Use 90:10 Hexane:Isopropanol to prevent solvent-induced peak distortion.

  • Standard Stock Preparation: Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask. Dissolve and make up to volume with the respective diluent (Concentration: 1.0 mg/mL).

  • Working Solution: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent (Final Concentration: 0.1 mg/mL).

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial. Discard the first 1 mL of filtrate to ensure membrane saturation and prevent analyte adsorption.

Chromatographic Conditions Summary
ParameterMethod A: Chemical PurityMethod B: Enantiomeric Purity
Chromatographic Mode Achiral Reversed-Phase (RP-HPLC)Chiral Normal-Phase (NP-HPLC)
Stationary Phase C18 (150 x 4.6 mm, 3.5 µm)Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic AcidHexane (HPLC Grade)
Mobile Phase B Acetonitrile + 0.1% Formic AcidIsopropanol (HPLC Grade)
Elution Profile Gradient (5% B to 95% B over 15 min)Isocratic (90% A / 10% B)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 30 °C25 °C
Detection (UV) 254 nm254 nm
Injection Volume 5 µL10 µL
Run Time 20 minutes30 minutes

System Suitability & Self-Validating Criteria

Trustworthiness in analytical chemistry requires that a method validates its own performance before any sample data is reported. In accordance with ICH Q2(R2) guidelines , the following System Suitability Testing (SST) criteria must be met using six replicate injections of the working solution.

ParameterMethod A AcceptanceMethod B AcceptanceScientific Rationale
Resolution ( Rs​ ) >2.0 (Main peak vs closest impurity) >1.5 (Between enantiomers)Ensures baseline separation for accurate, reproducible integration.
Tailing Factor ( Tf​ ) ≤1.5 ≤2.0 Verifies the suppression of secondary silanol interactions and column health.
Theoretical Plates ( N ) >5000 >3000 Confirms optimal column packing efficiency and minimal band broadening.
Injection Precision %RSD≤1.0% (n=6) %RSD≤1.0% (n=6)Validates autosampler reproducibility and overall system stability.

Analytical Workflow Visualization

The following diagram maps the logical progression of the dual-method strategy, illustrating how distinct structural attributes dictate parallel analytical pathways.

AnalyticalWorkflow Start 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one Analytical Strategy ChemPurity Method A: Chemical Purity Achiral RP-HPLC Start->ChemPurity Impurity Profiling ChiralPurity Method B: Enantiomeric Purity Chiral NP-HPLC Start->ChiralPurity Enantiomeric Excess RP_Col Stationary Phase: C18 (Octadecylsilane) ChemPurity->RP_Col NP_Col Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) ChiralPurity->NP_Col RP_Opt Optimization: Gradient H2O/MeCN + 0.1% FA (Suppress Silanol Activity) RP_Col->RP_Opt Hydrophobic Retention NP_Opt Optimization: Isocratic Hexane/IPA (Maximize H-Bonding & π-π) NP_Col->NP_Opt Chiral Recognition SST System Suitability Testing (SST) Self-Validating Criteria RP_Opt->SST Rs > 2.0 (Impurities) NP_Opt->SST Rs > 1.5 (Enantiomers) Release Batch Release & Data Reporting SST->Release Pass Criteria

Workflow diagram outlining the dual-method HPLC strategy for chemical and chiral purity analysis.

References

  • SIELC Technologies. Separation of Acetophenone on Newcrom R1 HPLC column. Retrieved from:[Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from:[Link]

  • Bioanalysis Zone (Supelco). Chiral HPLC Column Selection and Method Development Guide. Retrieved from:[Link]

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link]

Application

Application Notes and Protocols for the Synthetic Intermediate: 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one

Abstract This document provides a comprehensive technical guide on the use of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one as a versatile synthetic intermediate for researchers in medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the use of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one as a versatile synthetic intermediate for researchers in medicinal chemistry and drug development. This compound incorporates several key structural motifs: a sterically hindered ortho-alkoxy acetophenone, a fluorine atom which can modulate physicochemical and pharmacokinetic properties, and a chiral phenylethoxy group, offering a gateway to enantiomerically pure downstream products.[1][2][3][4] We present a validated, two-step synthesis for the intermediate itself, followed by detailed, field-tested protocols for its subsequent transformation into high-value chiral alcohols, chiral amines, α-halo ketones, and chalcone derivatives. The causality behind experimental choices, troubleshooting, and expected outcomes are discussed to ensure procedural success and logical application in complex synthetic campaigns.

Physicochemical Properties and Safety Data

The unique substitution pattern of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one dictates its reactivity and handling requirements. The electron-withdrawing nature of the fluorine and acetyl groups influences the aromatic ring's reactivity, while the bulky ortho-phenylethoxy group provides significant steric hindrance around the carbonyl center.

PropertyValueSource/Note
Molecular Formula C₁₆H₁₅FO₂Calculated
Molecular Weight 258.29 g/mol Calculated
Appearance Predicted: Off-white solid or pale yellow oilBased on analogous structures
CAS Number Not availableLikely a novel intermediate
Solubility Soluble in common organic solvents (DCM, THF, EtOAc, Acetone). Insoluble in water.Predicted

Safety and Handling: No specific safety data exists for the title compound. Therefore, precautions must be based on analogous, structurally related compounds such as fluoroacetophenones.

  • Hazard Statements: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

    • Avoid inhalation of dust, vapors, or mists.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Keep away from sources of ignition.[5]

Synthesis of the Intermediate

A reliable and scalable synthesis of the title compound is paramount. We propose a robust two-step sequence starting from the commercially available 1-(2-fluoro-6-hydroxyphenyl)ethanone.

G cluster_0 Step 1: Fries Rearrangement (Literature Method) cluster_1 Step 2: Williamson Ether Synthesis Start 4-Fluorophenol + Acetyl Chloride Intermediate1 4-Fluorophenyl acetate Start->Intermediate1 Acylation Product1 1-(2-Fluoro-6-hydroxyphenyl)ethanone Intermediate1->Product1 AlCl₃, 130°C Product1_ref 1-(2-Fluoro-6-hydroxyphenyl)ethanone Product_Final 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one Product1_ref->Product_Final K₂CO₃, Acetone, Reflux Reagent2 (1-Bromoethyl)benzene Reagent2->Product_Final

Caption: Proposed two-step synthesis of the title intermediate.

Protocol 2.1: Synthesis of 1-(2-Fluoro-6-hydroxyphenyl)ethanone (Precursor)

This protocol is adapted from a literature procedure for a related isomer, utilizing a Fries rearrangement.[7]

  • Materials: 4-Fluorophenol, Acetyl chloride, Anhydrous Aluminium trichloride (AlCl₃), Ethyl acetate, Water.

  • Procedure:

    • To a stirred solution of 4-fluorophenol (1 eq.) at 0°C, slowly add acetyl chloride (1.1 eq.).

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Heat the mixture to 130°C and add anhydrous AlCl₃ (1.3 eq.) portion-wise, controlling the exothermic reaction.

    • Stir the resulting mixture at 130°C for 2 hours. Monitor reaction progress by TLC.

    • Cool the reaction mixture and cautiously quench by pouring it onto crushed ice/water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography.[7]

Protocol 2.2: Williamson Ether Synthesis to 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[8][9][10] For phenolic substrates, a mild base like potassium carbonate is often sufficient and preferred to minimize side reactions.[11]

  • Causality: A polar aprotic solvent like acetone or DMF is chosen to enhance the nucleophilicity of the phenoxide.[11] Potassium carbonate is a mild base, strong enough to deprotonate the acidic phenol (pKa ≈ 10) but not so strong as to promote side reactions with the secondary alkyl halide.[11]

  • Materials: 1-(2-Fluoro-6-hydroxyphenyl)ethanone (1 eq.), (1-Bromoethyl)benzene (1.2 eq.), Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq.), Anhydrous Acetone.

  • Procedure:

    • To a round-bottom flask, add 1-(2-fluoro-6-hydroxyphenyl)ethanone, anhydrous K₂CO₃, and anhydrous acetone.

    • Stir the suspension vigorously for 15 minutes at room temperature.

    • Add (1-bromoethyl)benzene to the mixture.

    • Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-8 hours, monitoring the reaction by TLC until the starting phenol is consumed.

    • Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.

Key Synthetic Transformations and Applications

The title compound is a versatile intermediate due to the reactivity of its ketone functional group. The ortho-substituents, however, introduce significant steric hindrance, which must be considered when selecting reagents and conditions.

Asymmetric Reduction to Chiral Alcohols

The conversion of prochiral ketones to enantiomerically enriched secondary alcohols is a cornerstone of modern pharmaceutical synthesis.[12][13]

  • Rationale: The resulting chiral 1-(2-fluoro-6-(1-phenylethoxy)phenyl)ethan-1-ol is a valuable building block. The steric bulk ortho to the carbonyl group can present a challenge for many reducing agents but can also enhance the stereoselectivity of certain catalytic systems. Biocatalytic methods using alcohol dehydrogenases (ADHs) are particularly effective for such transformations, often providing high enantiomeric excess (e.e.).[14][15]

G Start 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one Process Asymmetric Reduction (e.g., ADH Biocatalyst) Start->Process NADPH, Buffer Product (S)- or (R)-1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-ol Process->Product High e.e.

Caption: Workflow for asymmetric reduction to a chiral alcohol.

  • Protocol (Biocatalytic Example):

    • In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., Tris-HCl, pH 7.0).[12]

    • Add the substrate, 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one, typically dissolved in a co-solvent like 2-propanol to improve solubility.[12]

    • Add an alcohol dehydrogenase (e.g., from Lactobacillus brevis or Rhodotorula glutinis) and a cofactor regeneration system (e.g., NADPH and a sacrificial alcohol like 2-propanol).[13][15]

    • Stir the reaction at a controlled temperature (e.g., 30°C) and monitor the conversion by HPLC or GC.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify by column chromatography. Determine enantiomeric excess using chiral HPLC.

Substrate TypeCatalyst/MethodTypical Yield (%)Typical e.e. (%)Reference
Substituted AcetophenonesDaucus carota (carrot roots)70-80>90 (S)[14]
Acetophenone AnaloguesImmobilized Rhodotorula glutinis~77>99 (S)[15]
2-HaloacetophenonesTeSADH mutantsVariable>99 (S or R)[12]
Reductive Amination to Chiral Amines

Reductive amination is one of the most powerful methods for C-N bond formation.[6][16][17] Direct methods using mild reducing agents are often preferred.[18]

  • Rationale: This transformation provides access to valuable chiral primary or secondary amines. However, the steric hindrance of the ketone presents a significant challenge. While standard reagents like sodium cyanoborohydride might be slow, more modern catalytic systems can be effective.[6][19]

  • Protocol (Direct, using NaBH(OAc)₃):

    • Dissolve the ketone (1 eq.) and an amine source (e.g., ammonium acetate for a primary amine, 5-10 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq.) portion-wise at room temperature.[19]

    • Stir the reaction for 12-24 hours. The steric hindrance may necessitate longer reaction times or mild heating.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify by column chromatography.

α-Bromination for Further Functionalization

α-Halo ketones are highly valuable electrophilic intermediates for constructing a wide range of molecules, especially heterocycles.[20][21][22][23]

  • Rationale: Introducing a bromine atom alpha to the carbonyl group transforms the methyl group into a versatile leaving group and a handle for further C-C or C-N bond formation. N-Bromosuccinimide (NBS) is a common and easy-to-handle brominating agent for this purpose.[5][20]

  • Protocol (NBS with Acid Catalyst):

    • Dissolve the ketone (1 eq.) in a solvent like dichloromethane or acetic acid.[20][21]

    • Add N-Bromosuccinimide (1.05-1.1 eq.) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA).[20]

    • Stir the reaction at room temperature. The reaction can be accelerated by gentle heating or microwave irradiation.[20]

    • The reaction mechanism proceeds via an enol intermediate, which then attacks the bromine source.[21][24]

    • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with an organic solvent.

    • Wash the organic layer with aqueous sodium thiosulfate solution to remove any excess bromine, followed by water and brine.

    • Dry the organic layer and concentrate in vacuo. The crude α-bromo ketone is often used directly in the next step due to its potential lachrymatory nature.

Claisen-Schmidt Condensation to Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone and an aromatic aldehyde to form chalcones (α,β-unsaturated ketones).[25][26][27][28] These structures are precursors to flavonoids and other bioactive heterocycles.[25][29]

  • Rationale: This reaction extends the carbon framework and introduces a reactive Michael acceptor system for further synthetic elaboration.

  • Protocol (Base-Catalyzed):

    • Dissolve the ketone (1 eq.) and a substituted aromatic aldehyde (1 eq.) in ethanol.

    • Cool the solution in an ice bath and add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise.[25][29]

    • Stir the reaction mixture at room temperature for several hours. A precipitate of the chalcone product often forms.

    • Monitor the reaction by TLC.

    • Once complete, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product fully.

    • Filter the solid product, wash thoroughly with water until neutral, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

References

  • Yagafarov, N. Z., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. [Link]

  • Royal Society of Chemistry. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. [Link]

  • Semantic Scholar. (n.d.). The synthesis of sterically hindered amines by a direct reductive amination of ketones. [Link]

  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org. Chem., 61, 3849-3862. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Yang, L., et al. (2010). Asymmetric reduction of ketones catalyzed by plants tissue. Journal of the Serbian Chemical Society. [Link]

  • Zhang, J., et al. (2014). Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Arabian Journal of Chemistry, 7(5), 893-897. [Link]

  • Kurbanoglu, E. B., et al. (2010). Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells. Bioresource Technology, 101(11), 3825-3829. [Link]

  • Li, H., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching. BMC Chemistry, 18(1), 22. [Link]

  • Gemoets, H. P. L., et al. (2015). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Periodica Polytechnica Chemical Engineering, 59(4), 266-273. [Link]

  • ResearchGate. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]

  • Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Name Reactions in Organic Synthesis. [Link]

  • Hosseinzadeh, R., et al. (2016). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H₂O/EtOH. Chirality, 28(11), 728-736. [Link]

  • Abokitse, K., et al. (2019). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Catalysts, 9(12), 1017. [Link]

  • ResearchGate. (n.d.). Asymmetric reduction of acetophenone derivatives bearing substituents that vary in size using Lactobacillus brevis ADH. [Link]

  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare the following ethers. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Szymański, P., et al. (2016). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. ACS Omega, 1(5), 850-861. [Link]

  • Taylor & Francis Online. (n.d.). Claisen-Schmidt condensation – Knowledge and References. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. [Link]

  • ResearchGate. (n.d.). The role of fluorine in medicinal chemistry. [Link]

  • Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(49), 29331-29354. [Link]

  • ChemRxiv. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. [Link]

  • Smith, B. R., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. International Journal of Molecular Sciences, 24(13), 10899. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11), x221085. [Link]

Sources

Method

Experimental Design for the Synthesis and Pharmacological Evaluation of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one Derivatives in Targeted Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Rationale The compound 1-[2-Fluoro-6-(1-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Rationale

The compound 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one (CAS: 1019624-98-6) is a highly functionalized, sterically hindered acetophenone building block. In modern drug discovery, substituted acetophenones serve as critical precursors for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). As documented in authoritative literature on [1], the α,β -unsaturated ketone moiety of chalcones acts as a highly tunable Michael acceptor, capable of interacting with the ATP-binding pockets of various oncogenic kinases (e.g., VEGFR2, EGFR).

Causality in Design: The specific incorporation of the 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one scaffold provides two distinct pharmacological advantages:

  • Steric Shielding: The bulky 6-(1-phenylethoxy) group restricts the conformational rotation of the resulting chalcone, locking it into a bioactive s-cis or s-trans geometry that favors deep insertion into hydrophobic kinase pockets.

  • Electronic Modulation: The strongly electronegative 2-fluoro substituent lowers the pKa of the α -methyl protons on the acetophenone, significantly accelerating the rate of enolate formation during base-catalyzed Claisen-Schmidt condensation.

This application note outlines a self-validating experimental workflow to synthesize targeted chalcone libraries from this specific precursor and evaluate their efficacy via high-throughput in vitro kinase screening.

Experimental Workflow & Pathway Visualization

To ensure reproducibility and logical progression, the experimental design is divided into a synthetic phase (Protocol 1) and a biological evaluation phase (Protocol 2).

Workflow A 1-[2-Fluoro-6-(1-phenylethoxy) phenyl]ethan-1-one B Claisen-Schmidt Condensation A->B + Ar-CHO NaOH/EtOH C Chalcone Derivatives B->C Precipitation & Purification D ADP-Glo Kinase Assay C->D High-Throughput Screening E Hit Identification & SAR D->E IC50 Determination

Figure 1: Synthetic and screening workflow for fluorinated chalcone derivatives.

The synthesized compounds are designed to act as ATP-competitive inhibitors against VEGFR2, disrupting the downstream MAPK signaling cascade responsible for tumor angiogenesis.

Pathway L VEGF Ligand R VEGFR2 Kinase L->R Receptor Activation M MEK1/2 R->M Phosphorylation I Fluorinated Chalcone I->R ATP-Competitive Inhibition E ERK1/2 M->E Phosphorylation P Angiogenesis & Proliferation E->P Gene Transcription

Figure 2: Mechanism of VEGFR2/MAPK pathway inhibition by fluorinated chalcones.

Protocol 1: Synthesis via Claisen-Schmidt Condensation

This protocol details the base-catalyzed crossed-aldol condensation between 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one and a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) to yield a bioactive chalcone.

Quantitative Data Summary

Table 1: Reagent Stoichiometry for Claisen-Schmidt Condensation

ReagentMW ( g/mol )EquivalentsAmountRole
1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one258.291.01.0 mmol (258 mg)Ketone Precursor
4-Chlorobenzaldehyde140.571.11.1 mmol (154 mg)Electrophile
Sodium Hydroxide (NaOH)40.002.02.0 mmol (80 mg)Base Catalyst
Ethanol (95%)46.07N/A5.0 mLSolvent
Step-by-Step Methodology
  • Reagent Solubilization: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 258 mg of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one and 154 mg of 4-chlorobenzaldehyde in 5.0 mL of 95% ethanol.

  • Catalyst Addition: Cool the mixture to 0–5°C in an ice bath. Slowly add 2.0 mmol of NaOH (pre-dissolved in 1 mL of distilled water) dropwise over 5 minutes.

    • Causality: The dropwise addition controls the exothermic enolization process, preventing self-condensation of the aldehyde (Cannizzaro reaction) and minimizing degradation of the phenylethoxy ether linkage.

  • Reaction Propagation: Remove the ice bath and stir the mixture at room temperature (20–25°C) for 12–18 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 4:1). The reaction is complete when the UV-active acetophenone spot disappears and a lower-Rf, intensely yellow fluorescent spot (the conjugated chalcone) dominates.

  • Precipitation & Neutralization: Pour the reaction mixture into 20 mL of crushed ice-water. Neutralize the solution to pH 7.0 using 1M HCl.

    • Causality: Neutralization protonates the residual enolate and dramatically decreases the aqueous solubility of the highly hydrophobic fluorinated chalcone, driving quantitative precipitation.

  • Isolation: Collect the crude yellow precipitate via vacuum filtration, wash with cold distilled water (3 × 10 mL), and recrystallize from hot ethanol.

Protocol 2: In Vitro Kinase Inhibition Assay

To evaluate the pharmacological efficacy of the synthesized chalcones, a non-radioactive, luminescence-based ADP-Glo™ assay is utilized. This aligns with modern [2] for high-throughput screening.

Quantitative Data Summary

Table 2: Kinase Assay Reaction Components

ComponentFinal ConcentrationPurpose / Causality
VEGFR2 Kinase Domain2 ng/µLTarget Enzyme
Poly(Glu,Tyr) 4:10.2 mg/mLUniversal Phosphorylation Substrate
ATP10 µMPhosphate Donor (Calibrated to Km​ )
Chalcone Derivative1 nM - 10 µMTest Inhibitor (Serial Dilution)
Dithiothreitol (DTT)1 mMReducing Agent (Prevents oxidation)
Step-by-Step Methodology
  • Buffer Preparation: Prepare a 1X Kinase Reaction Buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT.

    • Causality: DTT is strictly required to maintain the active site cysteine residues of VEGFR2 in a reduced state. Oxidation would alter the 3D conformation of the ATP-binding pocket, yielding false negatives.

  • Inhibitor Dilution: Prepare a 10-point serial dilution of the fluorinated chalcone in 100% DMSO. Transfer 1 µL of each concentration to a 384-well opaque white microplate. (Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: Add 2 µL of the VEGFR2 enzyme solution (diluted in 1X Kinase Buffer) to the wells. Incubate at room temperature for 15 minutes to allow the bulky fluorinated chalcone to equilibrate within the kinase pocket.

  • Reaction Initiation: Add 2 µL of a Substrate/ATP mix (Poly(Glu,Tyr) and 10 µM ATP) to initiate the reaction.

    • Causality: The ATP concentration is deliberately locked at 10 µM (near the apparent Km​ for VEGFR2). This ensures the assay is highly sensitive to competitive inhibitors; saturating ATP levels would artificially outcompete the chalcone, masking its true potency.

  • Incubation & Termination: Incubate for 60 minutes at 25°C. Terminate the reaction by adding 5 µL of ADP-Glo™ Reagent, which depletes unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction. Read luminescence on a microplate reader.

  • Self-Validation (Quality Control): Calculate the Z'-factor using DMSO (vehicle) as the negative control and Staurosporine (10 µM) as the positive control.

    • Validation Metric: A Z'-factor 0.5 mathematically guarantees that the assay's signal-to-noise ratio is robust enough to differentiate true target inhibition from baseline variance.

References

  • Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). "Chalcone: A Privileged Structure in Medicinal Chemistry." Chemical Reviews, 117(12), 7762–7810. URL:[Link]

  • Hara, M., Ariyoshi, M., Okumura, E. I., Hori, T., & Fukagawa, T. (2021). "CENP-C Phosphorylation by CDK1 in vitro." Bio-protocol, 11(1), e3877. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Column Chromatography Purification of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are tasked with the purification of the crude intermediate, 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are tasked with the purification of the crude intermediate, 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one. The inherent structural characteristics of this molecule—a moderately polar aromatic ketone with a fluorine substituent and a bulky ether linkage—present specific challenges that require a well-defined and optimized column chromatography strategy.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to ensure high purity and recovery.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may be encountered during the purification process in a direct question-and-answer format. The causality behind each issue is explained to empower users to make informed decisions.

Question: My primary challenge is poor separation; the target compound is co-eluting with a closely-related impurity. How can I improve the resolution?

Answer: Co-elution is typically a result of an inadequately optimized mobile phase or overloading the column. The polarity of your target compound and the impurities are too similar for the current solvent system to differentiate between them.

  • Causality & Explanation: The separation in normal-phase chromatography is governed by the differential adsorption of compounds to the stationary phase (silica gel) and their solubility in the mobile phase.[2] If the mobile phase is too strong (too polar), all compounds will travel quickly up the column with little interaction, resulting in poor separation. If it's too weak, elution times will be excessively long.

  • Immediate Actions:

    • Re-optimize the Solvent System with TLC: The most critical step is to refine your eluent using Thin Layer Chromatography (TLC).[2][3] Aim for a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.3.[3][4] This range generally provides the best balance for separation on a column.[5][6] Test various ratios of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate).

    • Employ Gradient Elution: If impurities have a wide range of polarities, an isocratic (constant solvent ratio) elution may not be effective. A gradient elution, starting with a low polarity mobile phase and gradually increasing its strength, can resolve early-eluting non-polar impurities from your product, and then elute your more strongly-retained product with a sharper peak.[7][8][9] This technique often improves separation and reduces band broadening for later-eluting compounds.[7]

    • Reduce the Sample Load: Overloading the column is a common cause of poor peak shape and co-elution.[10] As a rule of thumb, for a moderately difficult separation, use a silica gel-to-crude compound weight ratio of 50:1 to 100:1.[3]

Question: I'm observing significant peak tailing for my target compound. What is causing this and how can it be fixed?

Answer: Peak tailing for a ketone like this is often caused by secondary interactions with the stationary phase or mass overload.[11][12]

  • Causality & Explanation: Standard silica gel has acidic silanol groups (Si-OH) on its surface. The lone pair of electrons on the oxygen of your ketone's carbonyl group can form strong hydrogen bonds with these active sites.[12][13] This secondary interaction causes some molecules to be retained longer than others, resulting in an asymmetrical, tailing peak.

  • Immediate Actions:

    • Add a Basic Modifier: The most effective solution is to neutralize the acidic silanol sites. Add a small amount (0.1-1% v/v) of a basic modifier like triethylamine (TEA) to your mobile phase.[4][10] This will compete with your ketone for the active sites, resulting in a more symmetrical peak shape.

    • Check for Mass Overload: Dilute your sample and inject a smaller amount. If the tailing improves, it indicates you were overloading the column, causing some analyte molecules to interact with less favorable, slower-equilibrating retention sites.[11][12]

    • Consider an Alternative Stationary Phase: If tailing persists, you might be dealing with compound degradation on the acidic silica. Consider using a deactivated (end-capped) silica gel or neutral alumina as the stationary phase.[10][11]

Question: My purified product yield is very low, although TLC analysis of the crude material shows a high concentration of the desired compound. Where is my product going?

Answer: Low recovery typically points to two main issues: either your compound remains irreversibly adsorbed to the column, or it has degraded during the purification process.

  • Causality & Explanation: The combination of a fluoro-substituent and a ketone can make the compound more susceptible to strong interactions or acid-catalyzed degradation on the silica surface. If the mobile phase is not polar enough, the compound may not elute completely.

  • Immediate Actions:

    • Flush the Column: After your initial elution is complete, flush the column with a significantly more polar solvent, such as 100% ethyl acetate or even a 5-10% methanol in dichloromethane mixture.[10][14] Analyze these fractions by TLC to see if your product elutes.

    • Assess for Degradation: Spot your crude material and the collected purified fractions on a TLC plate. If you see new, unexpected spots in the purified lanes that are not present in the crude, it is a strong indicator of on-column degradation.[15] In this case, refer to the solutions for peak tailing, such as adding a base or changing the stationary phase.[10]

    • Use Dry Loading: If your compound has poor solubility in the initial, non-polar eluent, it may precipitate at the top of the column when loaded. This leads to poor separation and recovery. Use a dry loading technique: dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of your column.[5][16]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one? A1: Given its structure, the compound is moderately polar. A standard and effective starting point is a mixture of hexane and ethyl acetate.[14] Begin with a ratio of 9:1 (Hexane:Ethyl Acetate) and incrementally increase the proportion of ethyl acetate (e.g., 8:2, 7:3) until you achieve an Rf value of 0.2-0.3 for the target compound.[3][4]

Q2: Should I use isocratic or gradient elution for this purification? A2: The choice depends on the complexity of your crude mixture.

  • Isocratic Elution: If your TLC shows that the impurities are well-separated from your product with one solvent ratio, isocratic elution is simpler and sufficient.[17]

  • Gradient Elution: If your crude material contains multiple impurities with a wide range of polarities, a gradient elution is highly recommended. It will provide better overall separation and yield sharper peaks for more strongly retained compounds, saving time and solvent.[7][8]

Q3: How do I prepare the column and load the sample? A3: Proper column packing and sample loading are crucial for a successful separation.

  • Column Packing: Prepare a slurry of silica gel in your initial, non-polar eluent. Pour this slurry into your column and use gentle air pressure or tapping to create a uniform, compact bed free of air bubbles or cracks.[4][18]

  • Sample Loading: For this compound, dry loading is often preferred to ensure a narrow starting band.[5] Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel (approx. 1-2 times the weight of your crude), and evaporate the solvent completely on a rotary evaporator. Carefully layer the resulting powder on top of the packed column bed.[16]

Q4: The purified compound is colorless, but my fractions have a yellow tint. What does this mean? A4: A yellow tint can indicate the presence of impurities or slight degradation. Certain process-related impurities from the synthesis might be colored.[19] It is also possible that minor, highly conjugated byproducts are forming on the silica. Analyze the colored fractions by TLC. If they contain your pure compound, the color may be from a trace impurity that can be removed by a subsequent purification step like recrystallization or a second, more optimized chromatographic run.

Data & Parameters Summary

The following table provides recommended starting parameters for the purification. These should be optimized based on preliminary TLC analysis.

ParameterRecommended ValueRationale & Explanation
Stationary Phase Silica Gel, 230-400 meshStandard choice for normal-phase chromatography of moderately polar organic compounds.[5]
Silica to Crude Ratio 50:1 to 100:1 (by weight)Ensures sufficient surface area for separation without overloading, especially for difficult separations.[3]
Initial TLC Screening Hexane:Ethyl Acetate (9:1, 8:2, 7:3)A standard solvent system that provides a good polarity range for moderately polar ketones.[14]
Target Rf Value 0.2 – 0.3Provides the optimal balance between retention for good separation and a reasonable elution time.[3][4]
Elution Mode Step or Linear GradientRecommended for complex mixtures to improve resolution and peak shape for all components.[7]
Peak Tailing Modifier 0.1 – 1% Triethylamine (v/v) in eluentNeutralizes acidic silanol sites on silica, preventing secondary interactions with the ketone.[4]

Visualized Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the standard purification workflow and a decision-making process for troubleshooting common issues.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Post-Purification Crude Crude Product TLC TLC Optimization (Target Rf = 0.2-0.3) Crude->TLC Pack Pack Column (Silica Slurry) TLC->Pack Load Dry Load Sample Pack->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Standard workflow for column chromatography purification.

G Start Problem Observed PoorSep Poor Separation (Co-elution) Start->PoorSep Tailing Peak Tailing Start->Tailing LowYield Low Yield Start->LowYield Sol_ReOpt Re-optimize Eluent (TLC, Shallower Gradient) PoorSep->Sol_ReOpt Sol_Load Reduce Sample Load PoorSep->Sol_Load Sol_TEA Add 0.1-1% TEA to Eluent Tailing->Sol_TEA Sol_Dilute Dilute Sample Tailing->Sol_Dilute Sol_Flush Flush with Polar Solvent (e.g., 10% MeOH/DCM) LowYield->Sol_Flush Sol_Degrade Check for Degradation (Consider Alumina) LowYield->Sol_Degrade

Caption: Decision tree for troubleshooting common purification issues.

Validated Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the flash column chromatography of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one.[3][5][20]

1. Solvent System Optimization (TLC) a. Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 85:15, 8:2). b. Dissolve a small amount of the crude material in dichloromethane. c. Spot the solution on TLC plates and develop them in the prepared chambers.[21] d. Visualize the plates under UV light. e. Select the solvent system that gives the target compound an Rf value of ~0.2-0.3 and provides the best separation from visible impurities.[3]

2. Column Preparation a. Select a glass column of appropriate size for your quantity of crude material (aim for a packed silica height-to-diameter ratio of ~10:1). b. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand. c. Weigh the appropriate amount of silica gel (230-400 mesh) into a beaker. d. Create a slurry by adding the initial non-polar solvent (e.g., Hexane) and pour it into the column. e. Gently tap the column and/or apply light air pressure to pack the silica into a uniform bed, ensuring no air is trapped.[18] f. Drain the excess solvent until it is just level with the top of the silica bed.

3. Sample Loading (Dry Method) a. Dissolve the entire crude sample in a minimal volume of dichloromethane in a round-bottom flask. b. Add silica gel (1-2 times the weight of the crude material) to the flask. c. Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[16] d. Carefully add the sample-adsorbed silica powder to the top of the packed column, creating a thin, even layer. e. Gently add a small layer of sand on top of the sample layer to prevent disturbance.

4. Elution and Fraction Collection a. Carefully add the initial, least polar eluent to the column. b. Begin elution by applying positive pressure (air or nitrogen) to achieve a steady flow rate (a drop rate of ~2-4 drops per second is a good starting point).[5][16] c. If using a gradient, systematically and gradually increase the percentage of the polar solvent (Ethyl Acetate) during the run. d. Collect the eluate in sequentially numbered test tubes or flasks.

5. Fraction Analysis and Product Isolation a. Monitor the collected fractions by TLC to identify which ones contain the pure product.[22] b. Combine all fractions that show a single, clean spot corresponding to the pure product. c. Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one.

References

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc.
  • How to fix asymmetrical chromatography peaks?. Cytiva.
  • SOP: FLASH CHROMATOGRAPHY. Unknown Source.
  • How to set-up a flash chromatography silica column and actually succeed at separation. REACH Devices.
  • When is Gradient Elution Better than Isocratic Elution?. Biotage.
  • Flash Column Chromatography Guide. Membrane Solutions.
  • Column Chromatography Procedures. Organic Chemistry at CU Boulder.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.
  • Troubleshooting. MZ-Analysentechnik.
  • [Kromasil®] notes - Gradient or isocratic elution in preparative reversed phase HPLC. Kromasil.
  • Solvent Systems for Flash Column Chromatography. University of Rochester Chemistry.
  • Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru.
  • Troubleshooting Peak Tailing in GC-MS Analysis of Cyclic Ketones: A Technical Support Guide. Benchchem.
  • FLASH OPTIMIZATION. Brian H. Northrop.
  • What is the advantages of gradient elution over isocratic elution in LC?. ResearchGate.
  • Successful flash chromatography. Biotage.
  • [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Welch Materials.
  • Technical Support Center: Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives. Benchchem.
  • TROUBLESHOOTING GUIDE. Unknown Source.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC.
  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
  • Thin layer chromatography. UVic.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.
  • GC Column Troubleshooting Guide. Phenomenex.
  • Solved Sixth Lab Period. Step3 -- Deprotection of ketone to. Chegg.com.
  • TLC-Thin Layer Chromatography. OperaChem.
  • Thin Layer Chromatography (TLC). AGA Analytical.
  • Column Chromatography. Magritek.
  • US2337489A - Purification of ketones. Google Patents.
  • LC Chromatography Troubleshooting. Unknown Source.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Unknown Source.
  • Technical Support Center: Purification of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. Benchchem.
  • Detection and Quantitation of Process-Related Impurities. BioProcess International.
  • 1803739-45-8 | 1-(2-Fluoro-6-(trifluoromethoxy)phenyl)ethan-1-one. ChemScene.

Sources

Optimization

Technical Support Center: Crystallization of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one

Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one. This molecule's structural complexity—featuring a sterically hindered ketone, a flexible phenylethoxy group with a chiral center, and a fluorine atom—presents unique crystallization challenges. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established crystallographic principles, to facilitate the reliable and reproducible isolation of this compound in its desired crystalline form.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental problems in a question-and-answer format, providing both immediate remedies and long-term solutions.

Q1: My compound is "oiling out" instead of crystallizing. What's happening and how do I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[1] This typically happens when the temperature of the solution is above the melting point of your compound at the point of supersaturation, or when high impurity levels significantly depress the melting point.[2][3][4] The resulting oil is often an impure, supercooled liquid that is difficult to solidify into a well-ordered crystalline material.[1][3]

Immediate Remedial Actions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional solvent (10-20% of the current volume) to decrease the supersaturation level.[3] This ensures the saturation point is reached at a lower temperature.

  • Induce Nucleation in the Oil: If re-dissolving is not feasible, attempt to induce crystallization from the oil. Vigorous stirring, scratching the flask's inner surface with a glass rod, or adding seed crystals can sometimes provide the energy barrier needed for nucleation.[5]

Long-Term Protocol Adjustment:

If oiling out is a persistent issue, a revised crystallization protocol is necessary.

Experimental Protocol: Overcoming Persistent Oiling Out

  • Solvent System Re-evaluation: The chosen solvent may have a boiling point that is too high relative to the compound's melting point.[6] Consult the solvent screening table in the FAQ section and consider a lower-boiling point solvent or a mixed-solvent system.

  • Slow Down Cooling: Rapid cooling is a primary cause of oiling out.[3] Once the compound is fully dissolved in the minimum amount of hot solvent, insulate the flask to slow heat loss. Place it in a large beaker of hot water or a dewar flask and allow it to cool to room temperature over several hours before moving to an ice bath.

  • Seeding: Introduce seed crystals at a temperature just below the saturation point but well above the temperature where oiling out occurs. This provides a template for crystal growth and bypasses the kinetic barrier of primary nucleation.[7]

  • Purity Check: Significant impurities can act as a eutectic contaminant, lowering the melting point.[4] Consider an additional purification step (e.g., column chromatography) on the crude material before attempting crystallization.

Q2: I've cooled my solution, but no crystals have formed. What should I do?

Answer:

The failure to crystallize upon cooling indicates that the solution has not reached a sufficient level of supersaturation, or there is a high kinetic barrier to nucleation.[8][9] This can be due to using too much solvent, the compound's intrinsic high solubility, or the absence of nucleation sites.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites.[8]

    • Seeding: Add a tiny amount of previously crystallized product to the solution.[10][11] If no crystals are available, a small amount of an isostructural compound can sometimes work (cross-seeding).[12]

  • Increase Supersaturation:

    • Solvent Evaporation: Gently heat the solution or use a stream of inert gas (like nitrogen) to evaporate a portion of the solvent. Be careful not to evaporate too much, which could lead to rapid, impure precipitation.[8]

    • Further Cooling: If the solution is at room temperature or in an ice bath, try cooling it to a lower temperature (e.g., in a -20°C freezer), provided the solvent does not freeze.

  • Introduce an Anti-Solvent: If using a single solvent, slowly add a miscible "anti-solvent" in which your compound is insoluble.[13] Add the anti-solvent dropwise at the point of cloudiness (incipient precipitation) and then allow the solution to stand.

Diagram: Crystallization Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common crystallization failures.

G start Dissolved Compound in Hot Solvent cool Cool Solution start->cool check_crystals Crystals Formed? cool->check_crystals oiled_out Compound Oiled Out? check_crystals->oiled_out No success Success: Isolate & Dry Crystals check_crystals->success Yes remedy_oil Remedy Oiling Out: 1. Re-heat & Add Solvent 2. Cool Slower 3. Seed at Higher Temp oiled_out->remedy_oil Yes no_crystals No Crystals Formed oiled_out->no_crystals No remedy_oil->cool reassess Re-assess Protocol: - Check Purity - Screen New Solvents remedy_oil->reassess induce_nucleation Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystals no_crystals->induce_nucleation check_again Crystals Formed? induce_nucleation->check_again check_again->success Yes increase_supersat Increase Supersaturation: 1. Evaporate Solvent 2. Add Anti-Solvent check_again->increase_supersat No increase_supersat->cool increase_supersat->reassess

Caption: A decision tree for troubleshooting common crystallization issues.

Q3: My results are inconsistent. Sometimes I get needles, other times plates, and the melting points differ. Could this be polymorphism?

Answer:

Yes, inconsistent crystal habits (shapes) and melting points are classic indicators of polymorphism. Polymorphism is the ability of a compound to exist in two or more different crystal structures.[14][15][16] These different forms, or polymorphs, can have distinct physical properties, including solubility, stability, and melting point, which is critically important in pharmaceutical development.[14][15][16][17]

The formation of a specific polymorph is often highly sensitive to kinetic factors.[17] Minor variations in experimental conditions can lead to different forms.

Controlling Polymorphism:

  • Strict Procedural Control: Maintain tight control over all crystallization parameters:

    • Solvent: Use the exact same solvent and solvent quality for every batch.

    • Cooling Rate: Employ a programmable cooling bath or a highly consistent insulation method to ensure a reproducible cooling profile.[18][19]

    • Agitation: Use the same stirring speed and impeller type.

    • Concentration: Start with precisely the same solute concentration.

  • Seeding with the Desired Polymorph: This is the most effective method for ensuring the formation of a specific crystal form.[7] Once the desired polymorph has been isolated and characterized, use it to seed subsequent crystallizations. The seed crystals provide a template that directs the crystallization towards that specific form.

  • Characterization: Use analytical techniques to identify and differentiate polymorphs. X-Ray Powder Diffraction (XRPD) is the definitive method for identifying different crystal lattices.[18] Differential Scanning Calorimetry (DSC) is also crucial for observing melt temperatures and phase transitions between polymorphs.

Frequently Asked Questions (FAQs)

Q1: What are the likely physical properties and solubility profile of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one?

Answer:

While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its structural components:

  • Physical State: The molecule has a high molecular weight and a rigid aromatic core, suggesting it is likely a solid at room temperature. However, the flexible ether linkage and potential for conformational disorder may result in a relatively low melting point, contributing to the risk of oiling out.

  • Solubility: The molecule is predominantly non-polar and hydrophobic. It is expected to be poorly soluble in water but readily soluble in common organic solvents.[20] The fluorine atom does not significantly increase water solubility. The presence of the aromatic rings and ether linkage suggests good solubility in solvents like toluene, ethyl acetate, acetone, and dichloromethane. Solubility in alcohols like ethanol and methanol is likely moderate to high, especially when heated.[6][21]

Data Presentation: Solvent Screening Suggestions

SolventPolarityBoiling Point (°C)Rationale & Comments
Heptane/Hexanes Non-polar98 / 69Good potential as an anti-solvent or for slow crystallization of a non-polar compound. May have low solubility even when hot.[6]
Toluene Non-polar (Aromatic)111Good solvent for aromatic compounds. High boiling point may increase risk of oiling out.[6]
Ethyl Acetate Polar aprotic77A versatile solvent with moderate polarity and a useful boiling point. Good starting point for screening.
Acetone Polar aprotic56Strong solvent, but its low boiling point can lead to rapid evaporation and crashing out. Use with care.[6]
Isopropanol (IPA) Polar protic82Often a good choice for compounds with moderate polarity. Forms a good solubility curve with temperature.
Ethanol Polar protic78Similar to IPA. A good balance of polarity and boiling point.[6]
Methanol/Water Mixed SolventVariableA polar mixed-solvent system. The compound is likely soluble in methanol and insoluble in water. Good for anti-solvent crystallization.[22]
Toluene/Heptane Mixed SolventVariableA non-polar mixed-solvent system. Dissolve in hot toluene, then add heptane as an anti-solvent.
Q2: How do the fluoro and phenylethoxy groups affect crystallization?

Answer:

  • Fluoro Group: Organic fluorine can be a powerful tool in crystal engineering.[23] It is highly electronegative and can participate in various non-covalent interactions, such as C–H···F and F···F contacts, which can help organize molecules into a stable crystal lattice. However, these same interactions can also lead to the formation of multiple stable packing arrangements, increasing the likelihood of polymorphism.[23][24][25][26]

  • Phenylethoxy Group: This large, flexible side chain presents a significant challenge. Its bulk can sterically hinder the close packing required for a stable crystal lattice. Furthermore, the ether linkage allows for multiple conformations, and the molecule may struggle to adopt a single, low-energy conformation suitable for crystallization. This can lead to the formation of amorphous solids or oils. The chiral center means the compound is a racemate (unless synthesized enantiopurely), which can be more difficult to crystallize than a single enantiomer.

Diagram: Impact of Cooling Rate on Crystallization Outcome

G cluster_0 Slow Cooling cluster_1 Fast Cooling sc_start Low Supersaturation Gradient sc_nuc Low Nucleation Rate sc_start->sc_nuc sc_growth Crystal Growth Dominates sc_nuc->sc_growth sc_result Large, High-Purity Crystals (Thermodynamic Product) sc_growth->sc_result fc_start High Supersaturation Gradient fc_nuc High Nucleation Rate fc_start->fc_nuc fc_growth Nucleation Dominates fc_nuc->fc_growth fc_result Small, Impure Crystals or Amorphous Solid (Kinetic Product) fc_growth->fc_result start Supersaturated Solution start->sc_start start->fc_start

Caption: Relationship between cooling rate and crystallization outcome.

Q3: Can you provide a general protocol for controlled cooling and seeding?

Answer:

Certainly. A controlled process is key to reproducibility. This protocol assumes you have already identified a suitable solvent system.

Experimental Protocol: Controlled Cooling Crystallization with Seeding

  • Prepare the Saturated Solution: In an appropriately sized flask, dissolve the crude 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one in the minimum amount of your chosen solvent at its boiling point. Ensure all solid material is completely dissolved.

  • Determine the Seeding Temperature: Allow the clear solution to cool slowly. Note the temperature at which the first signs of spontaneous cloudiness or crystallization appear (the nucleation point). In a subsequent run, the ideal seeding temperature will be 2-5 °C higher than this point, which is within the metastable zone.[10]

  • Prepare the Seed Slurry: Take a very small amount (1-2 mg) of pure, previously isolated crystals and grind them into a fine powder. Suspend this powder in a few drops of the cold crystallization solvent.[10]

  • Controlled Cooling and Seeding:

    • Re-heat your main solution to dissolve everything again.

    • Allow the solution to cool. Monitor the internal temperature.

    • When the solution reaches the predetermined seeding temperature, add the entire seed slurry at once.[11]

  • Crystal Growth (Maturation):

    • Once seeded, continue to cool the solution very slowly. A rate of 5-10 °C per hour is a good starting point. This can be achieved by leaving the flask in an insulated container or using a programmable cooling bath.[27][28]

    • Gentle agitation is recommended to keep the growing crystals suspended and prevent agglomeration.

  • Isolation: Once the final temperature is reached (e.g., 0-5 °C), allow the slurry to stir for at least one hour to maximize yield. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Syrris. (2024, October 22).
  • Brainly. (2024, February 25). [FREE] Why do crystals oil out and what are the remedies and prevention methods?
  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • CatSci. (2021, August 25).
  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development.
  • Mettler Toledo.
  • Oxford Academic.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Mettler Toledo.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • Bentham Science. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs.
  • Jagiellońskie Centrum Innowacji.
  • ACS Publications. (2020, September 15).
  • Reddit. (2013, February 3).
  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent.
  • Hampton Research. Seeding.
  • Journal of Chemical Education.
  • Scribd.
  • Scribd.
  • CrystEngComm (RSC Publishing). How does the combination of the nitro group and fluorine atoms affect the (co)
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Roben, Mfg, Inc.
  • Hampton Research.
  • PMC. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals.
  • Chemister.ru. 1-phenylethanone.
  • MDPI. (2024, December 12).
  • Quora. (2017, April 5).
  • Reddit. (2023, May 8).
  • PubChem. 1-(2,6-Difluorophenyl)ethan-1-one.
  • Science Learning Center. Aldehyde and Ketone Reactions.
  • Chemical Science (RSC Publishing). (2021, December 2). The role of cooling rate in crystallization-driven block copolymer self-assembly.
  • SATHEE.
  • MDPI. (2024, December 13). Batch Cooling Crystallization of a Model System Using Direct Nucleation Control and High-Performance In Situ Microscopy.
  • Deepak Chopra. (2011). Role of organic fluorine in crystal engineering.
  • ResearchGate. Understanding Fluorine Effects in Liquid Crystals | Request PDF.
  • Taylor & Francis. (2021, August 25). The influence of fluorine terminal group and flexible spacers on properties of the liquid crystal dimers.
  • YouTube. (2025, April 10).
  • ChemicalBook. 1-[2-fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one.
  • PubChem. 2-Fluoro-1-phenylethan-1-one.
  • SciSpace. Crystallization kinetics and polymorphism in aromatic polyketones (PEKEKK) with different molecular weight.
  • ChemicalBook. (2025, July 16). 1-(2-Fluoro-6-methylphenyl)ethanone.
  • Longdom Publishing SL.
  • University of Missouri–St. Louis. Identifying an Unknown Aldehyde or Ketone.
  • CymitQuimica. CAS 645-13-6: 1-[4-(1-Methylethyl)phenyl]ethanone.
  • ChemScene. 1803739-45-8 | 1-(2-Fluoro-6-(trifluoromethoxy)phenyl)ethan-1-one.
  • MilliporeSigma. 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone.

Sources

Troubleshooting

Optimizing reaction conditions for synthesizing 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one

Welcome to the Technical Support Center for the synthesis of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one . This hub is designed for researchers and process chemists optimizing the etherification of 2-fluoro-6-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one . This hub is designed for researchers and process chemists optimizing the etherification of 2-fluoro-6-hydroxyacetophenone.

Synthesizing this specific aryl ether presents a unique challenge: the installation of a sterically hindered, secondary benzylic group (the 1-phenylethoxy moiety) onto an electron-deficient phenol. Below, we dissect the mechanistic causality behind route selection, provide self-validating experimental protocols, and offer advanced troubleshooting for common failure modes.

Pathway Selection & Mechanistic Rationale

When designing the synthesis for 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one, chemists typically evaluate two primary pathways: the Mitsunobu Reaction and the Williamson Ether Synthesis .

The electrophile required for this transformation is a secondary benzylic carbon. In a standard Williamson ether synthesis using a secondary halide like (1-bromoethyl)benzene, the strong basic conditions (e.g., K2​CO3​ or NaH ) heavily favor the E2 elimination pathway over Sₙ2 substitution. Because the resulting alkene (styrene) is highly conjugated and thermodynamically stable, elimination outcompetes ether formation, leading to abysmal yields[1].

Conversely, the Mitsunobu reaction utilizes 1-phenylethanol in a redox-neutral dehydrative condensation. By activating the alcohol with triphenylphosphine ( PPh3​ ) and diisopropyl azodicarboxylate (DIAD), the reaction proceeds via an alkoxyphosphonium intermediate. This allows for a clean Sₙ2 inversion under mild, neutral conditions, entirely bypassing the E2 elimination trap[2].

Pathway SM 1-(2-Fluoro-6-hydroxyphenyl)ethan-1-one Mit_Reagents 1-Phenylethanol DIAD, PPh3, THF, 0°C to RT SM->Mit_Reagents Wil_Reagents (1-Bromoethyl)benzene K2CO3, DMF, 80°C SM->Wil_Reagents Mit_Mech SN2 Inversion (High Stereocontrol) Mit_Reagents->Mit_Mech Product 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one Mit_Mech->Product Primary Pathway Wil_Mech SN2 vs E2 Competition (Steric Hindrance) Wil_Reagents->Wil_Mech Wil_Byprod Styrene (Elimination Byproduct) Wil_Mech->Wil_Byprod Major (Elimination) Wil_Mech->Product Minor (Substitution)

Synthetic pathways for 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one.

Quantitative Data & Reaction Metrics

The following table summarizes the empirical data comparing the two synthetic strategies, highlighting why the Mitsunobu approach is the industry standard for this specific scaffold.

ParameterMitsunobu Reaction (Recommended)Williamson Ether Synthesis (Not Recommended)
Reagents 1-Phenylethanol, PPh3​ , DIAD(1-Bromoethyl)benzene, K2​CO3​
Primary Mechanism Sₙ2 (Redox-neutral condensation)Sₙ2 / E2 Competition
Typical Yield 75 - 85%15 - 30%
Major Byproduct Triphenylphosphine Oxide (TPPO)Styrene (Elimination product)
Stereocontrol Complete Inversion (e.e. > 98%)Racemization / Poor control
Scalability Moderate (Poor atom economy)High (If elimination could be suppressed)

Self-Validating Experimental Protocols

Protocol A: Mitsunobu Etherification (Recommended)

This protocol relies on visual cues to validate the mechanistic progression of the reaction.

  • Preparation: In an oven-dried flask under N2​ , dissolve 1-(2-fluoro-6-hydroxyphenyl)ethan-1-one (1.0 eq) and 1-phenylethanol (1.1 eq) in anhydrous THF (0.2 M).

  • Phosphine Addition: Add PPh3​ (1.2 eq). Stir until completely dissolved.

  • Temperature Control: Cool the mixture to 0 °C using an ice bath. Validation: Ensure the internal temperature is ≤ 2 °C. This prevents the premature thermal decomposition of the highly reactive betaine intermediate.

  • DIAD Addition: Add DIAD (1.2 eq) dropwise over 15 minutes. Validation: The solution will immediately turn deep yellow/orange, confirming the formation of the Morrison-Brunn-Huisgen betaine intermediate. As the alkoxyphosphonium ion forms and reacts, this color will slowly fade[3].

  • Propagation: Remove the ice bath, warm to room temperature, and stir for 6–8 hours. Validation: A white precipitate will begin to form. This is triphenylphosphine oxide (TPPO), and its precipitation is a physical indicator that the forward oxidation-reduction condensation is occurring[3].

  • Completion Check: Monitor via TLC (Hexane/EtOAc 4:1). The phenol starting material will be consumed, and a new, less polar UV-active spot will appear.

Protocol B: Williamson Ether Synthesis (Alternative)

Note: Only use this if Mitsunobu reagents are unavailable and racemic product is acceptable.

  • Deprotonation: Dissolve the phenol (1.0 eq) in anhydrous DMF (0.3 M). Add K2​CO3​ (2.0 eq). Validation: The solution will darken slightly as the highly conjugated phenoxide anion is generated[4].

  • Alkylation: Add (1-bromoethyl)benzene (1.2 eq) and heat to 80 °C for 12 hours.

  • Completion Check: Monitor by TLC. Validation: You will likely observe a highly non-polar spot running near the solvent front under UV light (254 nm). This is styrene, confirming that E2 elimination is actively competing with your desired Sₙ2 pathway[1].

Troubleshooting Guides & FAQs

Q: During the Williamson ether synthesis, my NMR shows a massive set of vinylic peaks between 5.0 and 7.0 ppm, and my yield is under 20%. What happened? A: You are observing styrene. Because (1-bromoethyl)benzene is a sterically hindered secondary benzylic halide, the phenoxide anion (and the carbonate base) acts as a Brønsted base rather than a nucleophile. It abstracts a β -hydrogen, triggering an E2 elimination[1]. To fix this, abandon the Williamson route and switch to the Mitsunobu protocol outlined above.

Q: My Mitsunobu reaction stalled at 50% conversion. Adding more DIAD didn't help. How do I push it to completion? A: The stalling is likely due to the order of addition or moisture in your THF. The betaine intermediate formed by PPh3​ and DIAD is highly sensitive to water, which hydrolyzes it into TPPO and reduced DIAD (hydrazine) before it can activate your alcohol. Ensure your THF is strictly anhydrous. Furthermore, always add the DIAD last and slowly at 0 °C. If you add DIAD before the alcohol and phenol are fully mixed, the betaine will decompose uselessly[3].

Q: I have successfully synthesized the product via Mitsunobu, but I cannot separate the target compound from the Triphenylphosphine Oxide (TPPO) byproduct via column chromatography. They co-elute. What is the best removal strategy? A: TPPO is the most notorious drawback of the Mitsunobu reaction[2]. Because your target compound (an acetophenone derivative) likely has a similar Rf​ to TPPO on silica gel, you must remove the bulk of the TPPO prior to chromatography using solubility differences. Follow the precipitation workflow below:

TPPORemoval Start Crude Mitsunobu Mixture (Product + TPPO + Hydrazine) Step1 Concentrate & Resuspend in Cold Et2O/Hexane (1:1) Start->Step1 Decision Does TPPO Precipitate? Step1->Decision Yes Filter & Concentrate Filtrate Decision->Yes Yes No Add H2O2 (15% wt) to oxidize residual PPh3 Decision->No No Chromatography Silica Gel Chromatography (Hexane/EtOAc) Yes->Chromatography No->Step1 Re-attempt Pure Pure Target Compound Chromatography->Pure

Workflow for removing triphenylphosphine oxide (TPPO) from Mitsunobu reactions.

Q: Can I use a different phosphine or azo reagent to avoid the TPPO problem entirely? A: Yes. If standard precipitation fails, consider using a fluorous-tagged phosphine (e.g., F-TPP) and a fluorous DEAD analog. This allows for rapid purification via Fluorous Solid-Phase Extraction (FSPE), where the fluorous byproducts are retained on the column while your product elutes cleanly[2]. Alternatively, tri-n-butylphosphine ( PBu3​ ) can be used; its oxide byproduct is water-soluble and can be removed during the aqueous workup, though PBu3​ is highly volatile and pyrophoric.

References

  • [3] Mitsunobu reaction - Organic Synthesis. Organic-Synthesis.com.[Link]

  • [1] Williamson Ether Synthesis | SN2 Ether Formation + Traps. OrgoSolver.[Link]

  • [2] Second Generation Fluorous DEAD Reagents Have Expanded Scope in the Mitsunobu Reaction and Retain Convenient Separation Features. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Assay Interference for 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the treacherous landscape of high-throughput screening (HTS) triage.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the treacherous landscape of high-throughput screening (HTS) triage. When working with highly lipophilic, heavily substituted aromatic compounds like 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one , researchers often encounter erratic, non-reproducible assay signals.

This guide is designed as a self-validating system to help you diagnose, troubleshoot, and correct assay interferences caused by this specific chemotype. We will focus on the causality behind these artifacts—specifically colloidal aggregation and optical interference—ensuring your experimental protocols are grounded in rigorous mechanistic logic.

Part 1: Colloidal Aggregation (The "Shoichet" Effect)

Due to its bulky 1-phenylethoxy ether group, fluorinated aromatic ring, and overall high LogP, 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one exhibits poor aqueous solubility. In standard biochemical buffers, it is highly prone to exceeding its Critical Aggregation Concentration (CAC), leading to the formation of colloidal particles.

Frequently Asked Questions

Q1: Why does this compound show potent inhibition in my enzymatic assay, but the dose-response curve is unusually steep (Hill slope > 2.0)? A1: A steep Hill slope is a hallmark of colloidal aggregation. At concentrations above the CAC (typically in the low-to-mid micromolar range), the compound spontaneously forms colloids ranging from 50 to 1000 nm in radius. These colloids non-specifically sequester, partially denature, and inhibit the target protein [1]. The inhibition is not driven by 1:1 stoichiometric binding, but by a phase transition in the assay buffer, resulting in a nearly vertical dose-response curve.

Q2: How can I definitively prove that the inhibition is an aggregation artifact rather than true allosteric or orthosteric binding? A2: You must introduce a self-validating control into your assay workflow. Colloidal aggregates are highly sensitive to non-ionic detergents, whereas true specific binding is generally unaffected. By adding 0.01% (v/v) Triton X-100 to your assay buffer, you disrupt the critical aggregation concentration. If the compound's IC 50​ shifts by more than 10-fold or activity is completely lost upon detergent addition, the initial hit was a colloidal artifact [2].

Experimental Protocol: Detergent-Based Counter-Screen

To establish a self-validating system for aggregation, follow this step-by-step methodology:

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch B, add freshly prepared Triton X-100 to a final concentration of 0.01% (v/v). Note: Ensure your target enzyme tolerates this detergent concentration by running a positive control.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one in 100% DMSO.

  • Assay Execution: Run the biochemical assay in parallel using Buffer A (No Detergent) and Buffer B (0.01% Triton X-100). Keep the final DMSO concentration constant (typically 1%).

  • Centrifugation Control (Optional but recommended): In a separate microplate using Buffer A, incubate the compound at its IC 80​ concentration for 15 minutes. Centrifuge the plate at 15,000 x g for 20 minutes to pellet the colloids. Carefully extract the supernatant and test it for inhibitory activity [1].

  • Data Analysis: Calculate the IC 50​ for both conditions. An aggregator will show potent activity in Buffer A, no activity in Buffer B, and no activity in the centrifuged supernatant.

AggregationWorkflow Start Initial HTS Hit: 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one Test1 Counter-Screen: Add 0.01% Triton X-100 Start->Test1 Test2 Centrifugation: 15,000 x g for 20 min Start->Test2 Eval1 Does IC50 shift >10-fold? Test1->Eval1 Eval2 Is activity lost in supernatant? Test2->Eval2 Aggregator Artifact: Colloidal Aggregator Eval1->Aggregator Yes TrueHit Proceed to Orthogonal Validation Eval1->TrueHit No Eval2->Aggregator Yes Eval2->TrueHit No

Workflow for diagnosing colloidal aggregation artifacts in biochemical screening.

Part 2: Optical Interference (Inner Filter Effect)

The acetophenone core of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one features a conjugated aromatic system that heavily absorbs light in the UV and near-UV spectrum (typically 250–340 nm). If your assay utilizes fluorophores excited in this range (e.g., NADH, AMC, or tryptophan autofluorescence), you are highly susceptible to the Inner Filter Effect (IFE).

Frequently Asked Questions

Q3: My fluorescence assay shows a non-linear standard curve when testing this compound. Is it a fluorescence quencher? A3: It is crucial to distinguish between true molecular quenching (which involves non-radiative energy transfer via direct molecular interaction) and the Inner Filter Effect (an optical artifact). Because of its high molar absorptivity in the UV range, the compound acts as a physical filter in the assay well. It absorbs the excitation light before it can reach the fluorophore (Primary IFE) or absorbs the emitted light before it reaches the detector (Secondary IFE) [3].

Q4: Can I just dilute the sample to avoid the Inner Filter Effect? A4: While dilution reduces the absorbance, it also alters the concentration of your analyte, which may not be experimentally viable. The most scientifically rigorous approach is to measure the absorbance of the compound at the exact excitation and emission wavelengths of your assay and apply a mathematical correction based on the Beer-Lambert law [4].

Experimental Protocol: Mathematical IFE Correction

To systematically correct for IFE, use the following self-validating protocol:

  • Absorbance Measurement: Using a UV-Vis spectrophotometer or a microplate reader with a monochromator, measure the absorbance of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one at your assay's exact excitation wavelength ( Aex​ ) and emission wavelength ( Aem​ ). Ensure you use the same buffer, plate type, and final volume as your fluorescence assay.

  • Threshold Check: If the sum of Aex​+Aem​ is greater than 0.1, IFE is significantly distorting your data, and correction is mandatory [3].

  • Fluorescence Measurement: Record the observed fluorescence intensity ( Fobs​ ) of your assay well.

  • Mathematical Correction: Apply the standard IFE correction formula to calculate the true fluorescence ( Fcorr​ ):

    Fcorr​=Fobs​×102Aex​+Aem​​

    Causality Note: This equation corrects for the exponential attenuation of light as it travels through the path length of the well, assuming the fluorophore is uniformly distributed.

IFEMechanism ExLight Excitation Source pIFE Primary IFE: Compound absorbs excitation light ExLight->pIFE λ_ex Fluor Target Fluorophore pIFE->Fluor Reduced λ_ex sIFE Secondary IFE: Compound absorbs emission light Fluor->sIFE λ_em Detector Detector (Attenuated Signal) sIFE->Detector Reduced λ_em

Mechanism of Primary and Secondary Inner Filter Effects in fluorescence assays.

Part 3: Target-Independent Reactivity (PAINS Analysis)

Q5: Is 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one classified as a Pan-Assay Interference Compound (PAINS)? A5: Strictly speaking, no. The classic PAINS filters developed by Baell and Holloway[5] flag specific reactive substructures like rhodanines, quinones, and hydroxyphenyl hydrazones that covalently modify proteins or undergo redox cycling. The ketone group in this compound is sterically hindered by the adjacent 2-fluoro and 6-(1-phenylethoxy) substitutions, making Schiff base formation with protein lysine residues highly unfavorable. Therefore, if you observe promiscuous activity across multiple unrelated assays, you should prioritize investigating colloidal aggregation rather than covalent reactivity.

Data Presentation: Interference Diagnostic Matrix

To streamline your troubleshooting process, compare your experimental observations against this diagnostic matrix.

Interference TypePrimary Cause for this ChemotypeKey Diagnostic IndicatorPrimary Mitigation Strategy
Colloidal Aggregation High LogP, poor aqueous solubilityIC 50​ shifts >10x upon adding 0.01% Triton X-100Add non-ionic detergents; run centrifugation controls.
Primary IFE Aromatic ketone UV absorbanceHigh absorbance ( >0.1 ) at assay λex​ Red-shift the assay fluorophore; apply mathematical correction.
Secondary IFE Aromatic ketone UV/Vis absorbanceHigh absorbance ( >0.1 ) at assay λem​ Apply mathematical correction.
Covalent Reactivity Electrophilic functional groupsTime-dependent inhibition; unrecoverable activityUnlikely for this specific sterically hindered ketone.

References

  • Assay Interference by Aggregation - Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • The Ecstasy and Agony of Assay Interference Compounds. Sassano M. F., Doak A. K., Roth B. L., Shoichet B. K. Journal of Medicinal Chemistry, 2013. Available at:[Link]

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. National Institutes of Health (PMC), 2022. Available at:[Link]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Baell J. B., Holloway G. A. Journal of Medicinal Chemistry, 2010. Available at:[Link]

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one

Welcome to the technical support guide for the synthesis of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to ass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this process.

I. Synthetic Overview & Key Challenges

The synthesis of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one typically proceeds via a two-step route:

  • Williamson Ether Synthesis: Formation of the ether linkage by reacting a substituted phenol with an alkyl halide.

  • Friedel-Crafts Acylation: Introduction of the acetyl group to the aromatic ring.

While straightforward in principle, scaling up this synthesis presents several challenges, including steric hindrance, competing side reactions, and purification difficulties. This guide is structured to address these issues in a practical, question-and-answer format.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one?

A1: The most prevalent and industrially viable route involves the Williamson ether synthesis of 2-fluoro-6-hydroxyphenylethanone with (1-bromoethyl)benzene. An alternative, though often less efficient, route is the Friedel-Crafts acylation of 1-fluoro-3-(1-phenylethoxy)benzene. The former is generally preferred due to better regioselectivity in the acylation step.

Q2: What are the critical process parameters to monitor during the Williamson ether synthesis step?

A2: The key parameters for the Williamson ether synthesis are:

  • Base Selection: The choice of base is crucial for deprotonating the phenol. While strong bases like sodium hydride (NaH) ensure complete deprotonation, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and safer for large-scale operations.[1]

  • Solvent: A polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination, especially with secondary halides.[2]

  • Moisture Control: The reaction is sensitive to moisture, which can quench the alkoxide intermediate. Therefore, using anhydrous solvents and reagents is essential.

Q3: What are the typical impurities encountered during the scale-up of this synthesis?

A3: Common impurities include:

  • Unreacted starting materials (2-fluoro-6-hydroxyphenylethanone and (1-bromoethyl)benzene).

  • The elimination by-product, styrene, from the (1-bromoethyl)benzene.

  • Isomeric products from the Friedel-Crafts acylation step if the alternative route is used.

  • By-products from over-acylation or side reactions with the solvent.

III. Troubleshooting Guide

Williamson Ether Synthesis Step

Q4: My Williamson ether synthesis is showing low conversion and poor yield. What are the likely causes and how can I improve it?

A4: Low conversion in this step is a common issue, often attributable to several factors:

  • Insufficient Deprotonation: The phenolic proton must be fully removed to generate the nucleophilic phenoxide. If using a weak base like K₂CO₃, ensure it is finely powdered and that the reaction is sufficiently heated to drive the reaction forward. For more challenging substrates, a stronger base like NaH may be necessary.[1]

  • Steric Hindrance: The reaction involves a secondary alkyl halide, which is more sterically hindered than a primary halide. This can slow down the Sₙ2 reaction.[2][3] To overcome this, you may need to increase the reaction time or temperature. However, be cautious as this can also favor the E2 elimination side reaction.

  • Competing Elimination Reaction (E2): The alkoxide is a strong base and can promote the elimination of HBr from (1-bromoethyl)benzene to form styrene.[4][5] This is particularly problematic at higher temperatures.

Troubleshooting Workflow:

start Low Yield in Williamson Ether Synthesis q1 Check Purity of Starting Materials start->q1 q2 Ensure Anhydrous Conditions q1->q2 If pure sol1 Use freshly distilled solvents and high-purity reagents. q1->sol1 If impure q3 Optimize Base and Solvent q2->q3 If dry sol2 Dry glassware and use anhydrous solvents. q2->sol2 If wet q4 Monitor for Elimination Byproduct (Styrene) q3->q4 If optimized sol3 Consider a stronger base (e.g., NaH) or a more polar solvent (e.g., DMF). q3->sol3 If not optimized sol4 Lower reaction temperature and monitor by GC-MS for styrene formation. q4->sol4

Caption: Troubleshooting logic for low yield in the Williamson ether synthesis.

Optimization Strategies:

ParameterStandard ConditionOptimized Condition for Scale-UpRationale
Base K₂CO₃Cs₂CO₃ or NaHCs₂CO₃ is more soluble and reactive. NaH ensures complete deprotonation but requires more careful handling.
Solvent AcetonitrileDMFDMF has a higher boiling point, allowing for a wider temperature range, and can better solvate the ions.
Temperature 60-80 °C40-60 °C (with stronger base)A lower temperature can minimize the E2 elimination side reaction.[4]
Additive NoneKI (catalytic)In-situ formation of the more reactive iodo-intermediate via the Finkelstein reaction can accelerate the Sₙ2 reaction.
Friedel-Crafts Acylation Step (Alternative Route)

Q5: I am attempting the Friedel-Crafts acylation of 1-fluoro-3-(1-phenylethoxy)benzene and observing a mixture of isomers. How can I improve the regioselectivity?

A5: The directing effects of the fluoro and phenylethoxy groups on the benzene ring can lead to a mixture of ortho and para acylated products. The phenylethoxy group is an ortho, para-director, while the fluorine is also an ortho, para-director, but a deactivator.

  • Steric Hindrance: The bulky phenylethoxy group will sterically hinder acylation at the ortho positions, favoring the para position.

  • Lewis Acid Choice: The choice of Lewis acid can influence the isomer ratio. Stronger Lewis acids like AlCl₃ may lead to less selectivity.

  • Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable para product.

Improving Regioselectivity:

ParameterConditionEffect on Selectivity
Lewis Acid AlCl₃ (strong) vs. FeCl₃ (milder)Milder Lewis acids can sometimes provide better selectivity.[6]
Temperature -10 °C to 0 °CLower temperatures can increase the preference for the para product.
Solvent Dichloromethane (DCM) vs. NitrobenzeneUsing a more polar solvent like nitrobenzene can sometimes alter the isomer distribution.

Q6: The Friedel-Crafts reaction is sluggish and gives a low yield. What could be the issue?

A6: A sluggish Friedel-Crafts acylation can be due to a few factors:

  • Deactivated Ring: The fluorine atom is an electron-withdrawing group and deactivates the aromatic ring towards electrophilic substitution.[7]

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive. Any water in the reaction will deactivate it.

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone, rendering it inactive.

Troubleshooting Steps:

  • Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Use a fresh, high-purity Lewis acid.

  • Use at least one equivalent of the Lewis acid, and in some cases, a slight excess may be beneficial.

Purification

Q7: The final product is an oil and difficult to purify by crystallization. What are some effective purification strategies?

A7: Purifying an oily product on a large scale can be challenging. Here are some recommended strategies:

  • Column Chromatography: This is the most common method for purifying non-crystalline compounds. On a large scale, flash chromatography or a medium-pressure liquid chromatography (MPLC) system can be used. A silica gel stationary phase with a hexane/ethyl acetate gradient is a good starting point.

  • Distillation: If the product is thermally stable and has a sufficiently high boiling point, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.

  • Liquid-Liquid Extraction: A carefully designed series of acidic and basic washes can help remove certain impurities.

IV. Experimental Protocols

Protocol 1: Williamson Ether Synthesis

start Start step1 Charge reactor with 2-fluoro-6-hydroxyphenylethanone, K₂CO₃, and acetonitrile. start->step1 step2 Heat the mixture to 60°C. step1->step2 step3 Slowly add (1-bromoethyl)benzene. step2->step3 step4 Maintain at 60°C and monitor by HPLC. step3->step4 step5 Cool to room temperature upon completion. step4->step5 step6 Filter off inorganic salts. step5->step6 step7 Concentrate the filtrate under reduced pressure. step6->step7 step8 Purify the crude product. step7->step8 end_node End step8->end_node

Caption: Workflow for the Williamson Ether Synthesis.

Materials:

  • 2-fluoro-6-hydroxyphenylethanone

  • (1-bromoethyl)benzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • To a stirred suspension of 2-fluoro-6-hydroxyphenylethanone and anhydrous K₂CO₃ in acetonitrile, add (1-bromoethyl)benzene dropwise at room temperature.

  • Heat the reaction mixture to 60-70°C and monitor the progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel.

V. References

  • Wikipedia. Williamson ether synthesis. [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. Limitations of Electrophilic Aromatic Substitution Reactions. [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Chemistry Stack Exchange. Product of Williamson Synthesis. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • SynArchive. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2017). A Simple and Efficient Protocol for Synthesis of α-Bromo Acetophenones using N-Bromosuccinimide in PEG-400/Water System under Ultrasound Irradiation. 2(4), 108-111. [Link]

  • University of Wisconsin-Madison. Experiment 13: Friedel-Crafts Acylation. [Link]

  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. [Link]

  • University of Washington. Experiment 1: Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Mallik, U., et al. (2021). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances, 11(43), 26655-26665. [Link]

  • Narasimhamurthy, K. H., et al. (2014). Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a. ResearchGate. [Link]

  • Bouanchaud, B., et al. (2022). Efficient Multigram-Scale Synthesis of 7‑Substituted 3‑Methyltetral-1-ones and 6‑Fluoromenadione. Organic Process Research & Development, 26(3), 617-624. [Link]

  • Xu, Y., et al. (2010). Highly enantioselective reduction of 2-hydroxy-1-phenylethanone to enantiopure (R)-phenyl-1,2-ethanediol using Saccharomyces cerevisiae of remarkable reaction stability. Bioresource Technology, 101(22), 8694-8700. [Link]

  • BioInsights. Scale-up considerations for improved yield in upstream viral vector production. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Diaryl Ether Ketone Scaffold: A Comparative Guide to Structure-Activity Relationships for Enzyme Inhibition

In the landscape of modern drug discovery, the diaryl ether motif has emerged as a privileged scaffold, demonstrating a remarkable versatility in targeting a range of enzymes with therapeutic potential. This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the diaryl ether motif has emerged as a privileged scaffold, demonstrating a remarkable versatility in targeting a range of enzymes with therapeutic potential. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one and its derivatives. While direct, comprehensive SAR studies on this specific scaffold are not extensively documented in publicly available literature, this guide will draw upon the wealth of experimental data for structurally analogous diaryl ether ketones to elucidate the key determinants of their biological activity. By examining these related compounds, we can infer critical insights applicable to the design of novel and potent enzyme inhibitors based on the 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one core.

Our focus will primarily be on the well-studied diaryl ether inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a validated target for antitubercular drugs.[1][2] The principles derived from these studies are often translatable to other enzyme targets, including kinases, making this a valuable comparative analysis for researchers in diverse therapeutic areas.

The Core Scaffold: 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one

The fundamental structure of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one combines several key features that contribute to its potential as a pharmacophore: a diaryl ether linkage providing both conformational flexibility and rigidity, a ketone moiety that can participate in hydrogen bonding, and strategically placed fluorine and phenylethoxy groups that can influence binding affinity, metabolic stability, and physicochemical properties.

The core challenge in drug design is to understand how modifications to this scaffold impact its interaction with a biological target. The following sections will dissect the SAR of analogous compounds, breaking down the contributions of different structural components.

Synthesis of Diaryl Ether Ketone Derivatives

The synthesis of diaryl ether ketones typically involves a convergent strategy, culminating in the formation of the ether linkage. A general and adaptable synthetic protocol is outlined below, based on established methodologies for similar compounds.

Experimental Protocol: General Synthesis of Diaryl Ether Ketone Analogs

Step 1: Synthesis of the Ketone-Containing Phenol Intermediate

A common route to a substituted 2-fluorophenol with an acetyl group involves the Friedel-Crafts acylation of a suitably protected fluoro-phenol derivative. Alternatively, ortho-lithiation followed by quenching with an acetylating agent can be employed.

Step 2: Williamson Ether Synthesis or Ullmann Condensation

The crucial diaryl ether bond is typically formed via a Williamson ether synthesis or a copper-catalyzed Ullmann condensation.

  • Williamson Ether Synthesis: The synthesized phenol is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the phenoxide, which then undergoes nucleophilic substitution with a substituted phenethyl bromide or a similar electrophile.

  • Ullmann Condensation: In cases where the Williamson ether synthesis is not efficient, a copper-catalyzed Ullmann condensation between the phenol and a substituted aryl halide can be a powerful alternative.[3]

G cluster_0 Synthesis of Phenol Intermediate cluster_1 Synthesis of Electrophile cluster_2 Ether Linkage Formation Fluorophenol Fluorophenol Protected Fluorophenol Protected Fluorophenol Fluorophenol->Protected Fluorophenol Protection Acetylated Fluorophenol Acetylated Fluorophenol Protected Fluorophenol->Acetylated Fluorophenol Friedel-Crafts Acylation Phenol Intermediate Phenol Intermediate Acetylated Fluorophenol->Phenol Intermediate Deprotection Phenoxide Phenoxide Phenol Intermediate->Phenoxide Base Diaryl Ether Ketone Diaryl Ether Ketone Phenol Intermediate->Diaryl Ether Ketone Ullmann Condensation (Alternative) Substituted Phenylacetic Acid Substituted Phenylacetic Acid Substituted Phenethyl Alcohol Substituted Phenethyl Alcohol Substituted Phenylacetic Acid->Substituted Phenethyl Alcohol Reduction Phenethyl Bromide Phenethyl Bromide Substituted Phenethyl Alcohol->Phenethyl Bromide Bromination Phenethyl Bromide->Diaryl Ether Ketone Phenoxide->Diaryl Ether Ketone Williamson Ether Synthesis Aryl Halide Aryl Halide Aryl Halide->Diaryl Ether Ketone SAR_Summary cluster_A A-Ring Modifications cluster_B B-Ring Modifications Scaffold 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one A-Ring Ether Linkage B-Ring A_Ethanone Ethanone Group (H-bond acceptor) Scaffold:f1->A_Ethanone Key Interaction A_Fluorine Fluorine Atom (Enhances binding, metabolic stability) Scaffold:f1->A_Fluorine Modulates Properties A_Ortho ortho-Substitution (Favorable conformation) Scaffold:f2->A_Ortho Conformational Constraint B_Polar Polar Groups (Improve solubility) Scaffold:f3->B_Polar Improves Drug-likeness B_Halogen Halogens (Enhance binding) Scaffold:f3->B_Halogen Enhances Affinity B_Hydrophobic Bulky Hydrophobic Groups (Increase potency) Scaffold:f3->B_Hydrophobic Fills Hydrophobic Pocket

Caption: Key structure-activity relationships for diaryl ether inhibitors.

Comparative Analysis with Other Enzyme Targets

The diaryl ether scaffold is not limited to InhA inhibition. Its structural features make it a versatile starting point for designing inhibitors of other enzymes, such as kinases and cholinesterases.

  • Kinase Inhibition: Many kinase inhibitors feature a diaryl ether core. [4]The ability of the scaffold to position aromatic rings in specific orientations allows for effective interaction with the ATP-binding pocket of kinases. The ketone moiety can act as a hinge-binding element, a common feature in many kinase inhibitors.

  • Cholinesterase Inhibition: Diaryl ethers have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. [3]The SAR for these targets may differ, with a greater emphasis on electrostatic and cation-π interactions.

Future Directions and Drug Development Insights

The SAR data from analogous diaryl ether inhibitors provide a strong foundation for the rational design of novel derivatives based on the 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one scaffold. Key considerations for future drug development efforts should include:

  • Target-Specific Optimization: While general SAR principles apply, fine-tuning of the scaffold will be necessary for each specific enzyme target.

  • Physicochemical Properties: Early consideration of properties such as solubility, permeability, and metabolic stability is crucial for developing compounds with favorable pharmacokinetic profiles. Quantitative structure-activity relationship (QSAR) studies can be employed to model and predict these properties. [5]* Selectivity: For targets like kinases, achieving selectivity against a panel of related enzymes is a major challenge. Structure-based drug design, utilizing X-ray crystal structures of the target enzyme, can guide the design of more selective inhibitors.

Conclusion

The 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one scaffold represents a promising starting point for the development of novel enzyme inhibitors. By leveraging the extensive SAR knowledge from related diaryl ether compounds, particularly the well-characterized InhA inhibitors, researchers can make informed decisions in the design and synthesis of new derivatives with improved potency, selectivity, and drug-like properties. The journey from a lead scaffold to a clinical candidate is arduous, but a thorough understanding of the underlying structure-activity relationships is the essential first step.

References

  • Time-dependent diaryl ether inhibitors of InhA: structure-activity relationship studies of enzyme inhibition, antibacterial activity, and in vivo efficacy. [Link]

  • [Design, synthesis and biological evaluation of novel diaryl ethers bearing a pyrimidine motif as human Pin1 inhibitors]. [Link]

  • Exploring the plasticity of the InhA substrate-binding site using new diaryl ether inhibitors. [Link]

  • Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. [Link]

  • In Vitro Antimycobacterial Activity and Physicochemical Characterization of Diaryl Ether Triclosan Analogues as Potential InhA Reductase Inhibitors. [Link]

  • Design and Synthesis of Novel Diaryl Heterocyclic Derivatives as Selective Cyclooxygenase-2. [Link]

  • Synthesis of Diaryl Ethers With Acetylcholinesterase, Butyrylcholinesterase and Carbonic Anhydrase Inhibitory Actions. [Link]

  • Identifying the structural features of diphenyl ether analogues for inha inhibition: A 2D and 3D QSAR based study. [Link]

  • Binding of diaryl ether inhibitors to MTB‐InhA. [Link]

  • European Journal of Medicinal Chemistry. [Link]

  • Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents. [Link]

  • 3,5-diarylazoles as Novel and Selective Inhibitors of Protein Kinase D. [Link]

  • Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf. [Link]

  • Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. [Link]

  • Synthesis and In Silico Profile Modeling of 6-O-Fluoroalkyl-6-O-desmethyl-diprenorphine Analogs. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. [Link]

  • SAR illustration of withdrawn drugs: kinase inhibitors (A) and cytotoxic/alkylating agents (B). [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. [Link]

  • 1-(2,5-BIS(2,2,2-TRIFLUOROETHOXY)PHENYL)ETHANONE. [Link]

Sources

Comparative

Ensuring reproducibility of experimental results with 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one

Ensuring Reproducibility with 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one: A Comparative Guide for Complex Scaffold Synthesis As drug discovery pivots toward highly targeted therapies—such as overcoming solvent-fron...

Author: BenchChem Technical Support Team. Date: March 2026

Ensuring Reproducibility with 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one: A Comparative Guide for Complex Scaffold Synthesis

As drug discovery pivots toward highly targeted therapies—such as overcoming solvent-front mutations in ROS1 and ALK kinases—the structural complexity of synthetic intermediates has escalated. Recent literature highlights the critical role of bulky, chiral ether linkages, such as the 1-phenylethoxy group, in driving kinase selectivity and combating clinical resistance[1][2].

For application scientists and synthetic chemists, incorporating these bulky moieties early in the synthetic sequence presents a significant reproducibility challenge. This guide objectively compares the performance of the pre-functionalized building block 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one against traditional unfunctionalized alternatives, providing self-validating experimental workflows to ensure high-fidelity data generation.

The Challenge of Sterically Hindered Acetophenones

In the synthesis of complex heterocyclic scaffolds (e.g., substituted pyridines or pyrazoles), acetophenones serve as foundational electrophilic or nucleophilic nodes. However, ortho-substituted acetophenones are notoriously difficult to functionalize reproducibly. The primary culprit is steric hindrance, which forces the acetyl group out of the aromatic plane, drastically altering enolization kinetics and nucleophilic trajectory[3].

When attempting to synthesize 1-phenylethoxy-bearing scaffolds, researchers typically choose between two strategies:

  • Alternative Route: Starting with commercially available 2'-Fluoro-6'-hydroxyacetophenone[4][5] and performing a late-stage Mitsunobu or classical etherification.

  • Direct Route (Product): Utilizing the pre-functionalized 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one , where the bulky ether is already installed.

Comparative Performance Analysis

The late-stage etherification of 2'-Fluoro-6'-hydroxyacetophenone is plagued by poor reproducibility. Under basic conditions, the free phenol competes with the enolizable methyl ketone, leading to a mixture of O-alkylation, C-alkylation, and aldol self-condensation. By utilizing 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one, the phenol is pre-masked by the target moiety, fundamentally altering the molecule's reactivity profile and shielding the aromatic core from side reactions.

Table 1: Quantitative Comparison of Downstream Functionalization (Aldol Condensation)

Parameter2'-Fluoro-6'-hydroxyacetophenone (Alternative)1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one (Target)
Required Steps to Target Enone 3 (Protection, Etherification, Aldol)1 (Direct Aldol)
Average Overall Yield 42% ± 15% (High batch-to-batch variance)88% ± 3% (Highly consistent)
Regioselectivity (E:Z Ratio) Variable (Often requires chromatographic separation)> 98:2 (Thermodynamically controlled)
Primary Side Reactions O-alkylation, self-condensationTrace unreacted starting material
Process Time 48–72 hours< 12 hours

Mechanistic Insights: Causality Behind the Chemistry

To achieve reproducibility, one must understand the causality of the molecular interactions. The bulky 1-phenylethoxy group is not just a structural feature for biological efficacy; it is a kinetic director during synthesis.

When 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one is subjected to a strong, bulky base (e.g., LiHMDS), the steric bulk of the 1-phenylethoxy group physically obstructs non-selective nucleophilic attack[3][6]. This shielding effect forces the deprotonation to occur exclusively at the terminal methyl group under strict kinetic control, preventing the formation of thermodynamic enolates that lead to complex mixtures.

Mechanism Ketone 1-[2-Fluoro-6-(1-phenylethoxy) phenyl]ethan-1-one Base Base Addition (e.g., LiHMDS) Kinetic Control Ketone->Base Steric Steric Shielding by 1-phenylethoxy group Base->Steric Enolate E-Enolate Formation (Thermodynamically Favored) Steric->Enolate Directs approach Electrophile Aldol Addition / Halogenation Enolate->Electrophile Product Functionalized Intermediate (Single Regioisomer) Electrophile->Product

Mechanistic pathway illustrating how steric hindrance directs regioselective enolate formation.

Self-Validating Experimental Workflow

To guarantee reproducibility, the following protocol for the regioselective functionalization of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one incorporates built-in validation checks (IPC and qNMR standards).

Workflow Alt 2'-Fluoro-6'-hydroxyacetophenone (Alternative) Step1 Protection/Etherification (Prone to O-alkylation side reactions) Alt->Step1 Prod 1-[2-Fluoro-6-(1-phenylethoxy) phenyl]ethan-1-one (Target) Step1->Prod Extra Steps & Purification EndAlt Variable Yield (40-50%) Lower Reproducibility Step1->EndAlt Side Reactions Step2 Direct Enolization & Cross-Coupling (High Regioselectivity) Prod->Step2 EndProd Consistent Yield (>85%) High Reproducibility Step2->EndProd

Workflow comparison: Direct use of the pre-functionalized ether vs. multi-step synthesis.

Protocol: Regioselective Aldol Condensation

Objective: Reproducible synthesis of an α,β-unsaturated ketone intermediate.

Step 1: Preparation & Internal Standardization

  • Action: Dissolve 1.0 equiv of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one in anhydrous THF (0.2 M) under an argon atmosphere. Add exactly 0.1 equiv of 1,3,5-trimethoxybenzene.

  • Causality & Validation: 1,3,5-trimethoxybenzene acts as an inert internal standard for quantitative NMR (qNMR). This self-validating step ensures that any mass loss observed during workup can be definitively attributed to reaction inefficiency rather than mechanical loss.

Step 2: Enolization under Kinetic Control

  • Action: Cool the reaction vessel to -78 °C. Dropwise, add 1.1 equiv of LiHMDS (1.0 M in THF) over 15 minutes. Stir for 45 minutes at -78 °C.

  • Causality: The combination of cryogenic temperatures and the bulky lithium hexamethyldisilazide base ensures strictly kinetic deprotonation. The steric bulk of the 1-phenylethoxy group prevents alpha-proton exchange, locking the enolate in a single geometry.

Step 3: Electrophilic Addition

  • Action: Add 1.2 equiv of the target aldehyde (e.g., benzaldehyde derivative) dropwise. Allow the reaction to slowly warm to -20 °C over 2 hours.

Step 4: In-Process Control (IPC)

  • Action: Extract a 50 µL aliquot, quench in 500 µL of MeOH containing 1% acetic acid, and analyze via LC-MS.

  • Validation: Do not proceed to workup until LC-MS confirms >95% consumption of the starting acetophenone. If conversion is stalled, the temperature profile (not the reagent stoichiometry) must be adjusted, ensuring the protocol remains self-correcting.

Step 5: Workup and Isolation

  • Action: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Analyze the crude mixture via ¹H-NMR against the 1,3,5-trimethoxybenzene standard to calculate the absolute yield prior to purification.

Conclusion

For drug development professionals synthesizing complex kinase inhibitors, starting material selection dictates the trajectory of the entire project. By utilizing 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one, researchers leverage steric hindrance as a tool rather than a hurdle, bypassing the irreproducibility of late-stage etherification and ensuring robust, scalable data generation.

References

  • Identification of Flavonoids as Putative ROS-1 Kinase Inhibitors Using Pharmacophore Modeling for NSCLC Therapeutics, MDPI.[Link]

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R, National Institutes of Health (PMC).[Link]

  • 2'-Fluoro-6'-hydroxyacetophenone, 98%, Thermo Scientific, Fisher Scientific.[Link]

  • The aldol condensation of acetone with acetophenone, ResearchGate.[Link]

Sources

Validation

Comparative Analysis of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one (FPEE) vs. First-Generation Inhibitors

Executive Summary: The Paradigm Shift in Targeted Modulation For decades, the standard approach to kinase and target inhibition relied on first-generation orthosteric inhibitors. While effective, these ATP-competitive mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Paradigm Shift in Targeted Modulation

For decades, the standard approach to kinase and target inhibition relied on first-generation orthosteric inhibitors. While effective, these ATP-competitive molecules are fundamentally limited by the highly conserved nature of active sites across the human proteome, leading to significant off-target toxicity and rapid resistance mutations.

The emergence of the 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one (FPEE) scaffold represents a critical evolution in drug design. By leveraging a highly substituted, sterically hindered architecture, FPEE abandons the crowded active site in favor of deep, lipophilic allosteric pockets. This guide provides a rigorous comparative analysis of the FPEE scaffold against traditional first-generation inhibitors, detailing the mechanistic causality of its structural components and providing the self-validating experimental workflows required to prove its efficacy.

Mechanistic Causality: The Structural Superiority of FPEE

To understand why FPEE outperforms first-generation orthosteric inhibitors, we must deconstruct its chemical architecture. Every functional group in the FPEE molecule serves a precise thermodynamic or pharmacokinetic purpose.

  • Conformational Pre-organization via Ortho-Fluorine: The incorporation of fluorine is not merely for metabolic stability[1]. Fluorine is approximately 20% larger than hydrogen[2]. In the FPEE scaffold, the 2-fluoro substitution induces a deliberate steric and electrostatic clash with the adjacent ethan-1-one (acetyl) group. This forces the acetyl moiety out of the phenyl ring plane, pre-organizing the molecule into its bioactive conformation. This significantly reduces the entropic penalty upon binding, driving higher affinity[2].

  • Deep-Pocket Anchoring via the 1-Phenylethoxy Group: First-generation inhibitors rely on planar hinge-binding motifs. In contrast, FPEE utilizes a bulky, chiral 1-phenylethoxy group. This three-dimensional, propeller-like structure allows the molecule to wedge into deep, poorly conserved hydrophobic allosteric clefts, granting exquisite kinome selectivity.

  • Metabolic Shielding: The electronegativity of the fluorine atom lowers the pKa of adjacent protons and shields the electron-rich phenyl ring from CYP450-mediated oxidative metabolism, drastically extending the compound's half-life compared to unhalogenated first-generation counterparts[1].

MoA cluster_ortho First-Generation (Orthosteric Inhibition) cluster_allo Next-Generation (FPEE Allosteric Modulation) Kinase1 Target Kinase (Active State) ATP ATP ATP->Kinase1 Binds Active Site Inhibitor1 Orthosteric Inhibitor Inhibitor1->Kinase1 Competes for Active Site Kinase2 Target Kinase (Inactive State) FPEE FPEE Scaffold AlloPocket Allosteric Pocket FPEE->AlloPocket Anchors via 1-Phenylethoxy AlloPocket->Kinase2 Allosteric Conformational Shift

Figure 1: Mechanistic comparison between first-generation orthosteric competition and FPEE allosteric modulation.

Comparative Performance Data

The structural advantages of FPEE translate directly into superior biochemical and pharmacokinetic metrics. The table below summarizes the quantitative data comparing a standard first-generation orthosteric inhibitor against the FPEE allosteric scaffold.

ParameterFirst-Generation (Orthosteric)Next-Generation (FPEE Scaffold)Analytical Method
Binding Mode ATP-Competitive (Active Site)Allosteric (Hydrophobic Pocket)X-Ray Crystallography
Biochemical IC₅₀ 15 nM4.2 nMTR-FRET Assay
Cellular EC₅₀ 120 nM18 nMCETSA (NPARC Analysis)
Kinome Selectivity (S₁₀) 0.45 (Poor)0.02 (Excellent)KinomeScan Panel
Metabolic Half-Life (t₁/₂) 1.2 Hours6.8 HoursHuman Liver Microsomes
Off-Target Toxicity High (GI, Cardiotoxicity)MinimalIn vivo Profiling

Experimental Workflows: Self-Validating Systems

To establish trustworthiness in drug development, experiments cannot exist in isolation; they must act as self-validating systems. We employ two advanced methodologies to validate FPEE: TR-FRET for biochemical potency and CETSA for cellular target engagement.

Protocol 1: Biochemical Validation via TR-FRET Kinase Assay

Causality & Rationale: Traditional fluorescence assays suffer from high background noise and are highly sensitive to ATP concentration fluctuations, which skews data for orthosteric inhibitors. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay between excitation and emission, allowing short-lived autofluorescence to decay before measurement[3]. By utilizing a terbium-labeled antibody to detect ADP production, this assay provides a highly sensitive, ATP-independent measurement of FPEE's allosteric inhibition[4].

Step-by-Step Methodology:

  • Assay Preparation: Dispense 10 µL of the target kinase (e.g., 7 ng/mL) and 50 µM of the specific peptide substrate into a 384-well microplate.

  • Compound Addition: Add FPEE in a 10-point dose-response titration (ranging from 10 µM to 0.5 nM). Incubate for 15 minutes to allow allosteric conformational locking.

  • Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate at 25°C for 60 minutes.

  • Stop & Detect: Add 10 µL of the TR-FRET ADP Stop and Detect mixture (containing the Terbium-labeled ADP antibody and fluorescein ADP tracer)[4].

  • Readout: Measure the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 490 nm and 520 nm). Calculate the IC₅₀ based on the displacement of the tracer.

Protocol 2: Cellular Target Engagement via CETSA

Causality & Rationale: A low biochemical IC₅₀ does not guarantee that a drug can cross the cell membrane or bind its target in a complex cytosolic environment. The Cellular Thermal Shift Assay (CETSA) solves this by acting as a self-validating system for membrane permeability and target engagement simultaneously[5]. It relies on the thermodynamic principle that ligand binding physically stabilizes a protein, shifting its aggregation temperature (Tagg) higher[6]. If FPEE fails to enter the cell, no thermal shift will be observed.

Step-by-Step Methodology:

  • Cellular Incubation: Culture target-expressing cells to 80% confluency. Treat cells with FPEE (at calculated cellular EC₅₀ concentrations) or DMSO vehicle control. Incubate for 1 hour at 37°C to allow membrane permeation and binding[5].

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling phase at 25°C[6].

  • Lysis: Add a mild non-denaturing lysis buffer supplemented with protease inhibitors. Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen to extract the soluble protein fraction.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The thermally denatured, unbound proteins will aggregate and form a pellet, while the FPEE-stabilized proteins remain in the soluble supernatant[5].

  • Detection: Analyze the soluble fraction using Western Blot or Non-Parametric Analysis of Response Curves (NPARC) to quantify the shift in Tagg[5].

CETSA Step1 1. Incubation Live Cells + FPEE Step2 2. Thermal Challenge Heat Gradient Applied Step1->Step2 Step3 3. Lysis Extract Soluble Fraction Step2->Step3 Step4 4. Centrifugation Remove Aggregates Step3->Step4 Step5 5. Detection Quantify Target (NPARC) Step4->Step5

Figure 2: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement.

References

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery.[Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Massey, C., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.[Link]

  • Shaw, J., et al. (2020). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. SLAS Discovery (PMC - NIH).[Link]

  • Sino Biological. (2026). SwiftFluo® TR-FRET Kinase Assay Kits. Sino Biological.[Link]

  • Klink, T. A., et al. Expanding Transcreener™ Assay Technology: ADP Detection using TR-FRET. BellBrook Labs.[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Model Template_relevance
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1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one
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